Nonanoic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
nonanoyl nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-3-5-7-9-11-13-15-17(19)21-18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBAFLCORNAZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC(=O)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168458 | |
| Record name | Nonan-1-oic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1680-36-0 | |
| Record name | Nonanoic acid, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1680-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonan-1-oic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonan-1-oic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonan-1-oic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Nonanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanoic anhydride (B1165640), also known as pelargonic anhydride, is a fatty acid anhydride that serves as a versatile reagent in organic synthesis.[1] Its utility in the production of esters, amides, and other derivatives makes it a compound of interest in the fragrance, flavor, surfactant, and polymer industries.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for ensuring laboratory safety. This guide provides a comprehensive overview of the key physical characteristics of Nonanoic anhydride, complete with experimental protocols for their determination.
Core Physical Properties
This compound is typically a colorless to pale yellow or orange oily liquid with a distinct fatty odor.[1][2] It is formed from the dehydration of two molecules of nonanoic acid.[1]
Data Presentation: Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C₁₈H₃₄O₃ | - |
| Molecular Weight | 298.46 | g/mol |
| Melting Point | 14.8 | °C |
| Boiling Point | 270 | °C (at 760 mmHg) |
| 207 | °C (at 15 mmHg) | |
| 90-94 | °C | |
| Density | 0.908 | g/cm³ |
| Refractive Index | 1.439 - 1.442 | - |
| Flash Point | 100 | °C |
| Vapor Pressure | 0.000121 | mmHg (at 25°C) |
Note: Some variation in reported values may exist due to different experimental conditions and purity levels.
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Determination of Melting Point
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of solid this compound (if solidified by cooling) is finely powdered. A capillary tube is sealed at one end by heating it in a flame. The open end of the capillary tube is then pressed into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.
-
Measurement: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology:
-
Apparatus Setup: A small volume (a few milliliters) of this compound is placed in a test tube or a small distillation flask. A boiling chip is added to ensure smooth boiling. A thermometer is positioned so that its bulb is just above the surface of the liquid.
-
Heating: The sample is heated gently.
-
Measurement: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will stabilize at the boiling point of the liquid. This stable temperature is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.
Determination of Density
Density is the mass of a substance per unit volume. The pycnometer method is a precise way to determine the density of a liquid.
Methodology:
-
Pycnometer Preparation: A clean, dry pycnometer (a small glass flask with a fitted stopper containing a capillary tube) is weighed accurately (m₁).
-
Filling with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off. The filled pycnometer is then weighed (m₂).
-
Filling with a Reference Liquid: The pycnometer is emptied, cleaned, and dried. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and weighed again (m₃).
-
Calculation: The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
Methodology:
-
Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.
Determination of Solubility
Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.
Methodology:
-
Qualitative Assessment: A small amount of this compound (e.g., 1 drop or a few milligrams) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, diethyl ether, acetone).
-
Observation: The mixture is agitated, and the solubility is observed. The substance is classified as soluble, partially soluble, or insoluble. Due to its hydrophobic nature, this compound is expected to have limited solubility in water but be soluble in organic solvents.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a chromatographic column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization and Fragmentation: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact). This causes the molecules to fragment in a reproducible manner.
-
Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection and Spectrum Generation: A detector records the abundance of each fragment, generating a mass spectrum, which is a unique fingerprint of the compound. The mass spectrum can be used to confirm the molecular weight and structure of this compound.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid organic compound like this compound.
Caption: Workflow for the physical characterization of this compound.
References
An In-Depth Technical Guide to the Synthesis of Nonanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanoic anhydride (B1165640), also known as pelargonic anhydride, is a symmetrical carboxylic anhydride derived from nonanoic acid. Its long nine-carbon aliphatic chains impart significant lipophilicity, making it a valuable reagent in organic synthesis for introducing the nonanoyl group into various substrates. This modification can enhance the hydrophobic characteristics of polymers and is utilized in the synthesis of specialized polyesters and polyamides. Furthermore, nonanoic anhydride serves as a key intermediate in the production of esters, amides, and diacyl peroxides, which find applications as plasticizers, lubricants, surfactants, and polymerization initiators. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound, offering detailed experimental protocols, comparative data, and visual representations of the synthetic workflows.
Core Synthesis Methodologies
The synthesis of this compound primarily revolves around the dehydration of nonanoic acid or the activation of the carboxylic acid functionality to facilitate nucleophilic attack by a carboxylate. The most common and effective methods include:
-
Dehydration using Phosphorus Pentoxide (P₄O₁₀): A classic and potent method for the dehydration of carboxylic acids.
-
Coupling with Dicyclohexylcarbodiimide (B1669883) (DCC): A mild and efficient method for anhydride formation at room temperature.
-
Activation with Thionyl Chloride (SOCl₂): A two-step process involving the formation of the more reactive nonanoyl chloride intermediate.
-
Reaction with Triphenylphosphine (B44618) Oxide and Oxalyl Chloride: A modern and highly efficient method that proceeds under mild and neutral conditions.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key quantitative data associated with the primary synthesis methods for this compound and analogous fatty acid anhydrides.
| Synthesis Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Phosphorus Pentoxide | Nonanoic Acid, P₄O₁₀ | None or inert solvent | 2-4 hours (reflux) | 150-200 | 65-80 (estimated) | >95 (after distillation) |
| DCC Coupling | Nonanoic Acid, DCC | Carbon Tetrachloride | 1-2 hours | Room Temperature | 87-94 | >97 (after filtration) |
| Thionyl Chloride | Nonanoic Acid, SOCl₂ | None or inert solvent | 2-4 hours (reflux) | 70-90 | 80-90 (estimated) | >98 (after distillation) |
| TPPO/Oxalyl Chloride | Nonanoic Acid, TPPO, (COCl)₂ | Acetonitrile (B52724) | 1-5 hours | Room Temperature | ~94 | High (after workup) |
Experimental Protocols
Method 1: Synthesis via Dehydration with Phosphorus Pentoxide
This method relies on the powerful dehydrating capability of phosphorus pentoxide to remove one molecule of water from two molecules of nonanoic acid.
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place nonanoic acid (2.0 equivalents).
-
Carefully add phosphorus pentoxide (1.0 to 1.5 equivalents) to the flask. The addition should be done in portions to control the initial exothermic reaction.
-
Heat the mixture to 150-200°C with vigorous stirring for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using techniques like TLC or IR spectroscopy.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude this compound is then purified by vacuum distillation to separate it from the phosphoric acid residue.
Method 2: Synthesis using Dicyclohexylcarbodiimide (DCC)
DCC is a widely used coupling agent that facilitates the dehydration of carboxylic acids under mild conditions. The insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration.
Experimental Protocol:
-
Dissolve nonanoic acid (2.0 equivalents) in a dry, inert solvent such as carbon tetrachloride or dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.0 equivalent) in the same solvent dropwise to the stirred solution of nonanoic acid at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction by TLC until the starting nonanoic acid is consumed.
-
Remove the precipitated DCU by filtration.
-
The filtrate, containing the this compound, can be used directly for subsequent reactions or the solvent can be removed under reduced pressure to yield the pure anhydride.
Method 3: Synthesis via Activation with Thionyl Chloride
This two-step method first converts nonanoic acid to the highly reactive nonanoyl chloride, which then reacts with another molecule of nonanoic acid (or its salt) to form the anhydride.
Experimental Protocol:
Step 1: Formation of Nonanoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases, place nonanoic acid (1.0 equivalent).
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the nonanoic acid at room temperature.
-
Heat the reaction mixture to reflux (approximately 79°C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride by distillation, preferably under reduced pressure. The residue is crude nonanoyl chloride.
Step 2: Formation of this compound
-
To the crude nonanoyl chloride, add a second equivalent of nonanoic acid.
-
Heat the mixture with stirring. The reaction is often facilitated by the presence of a base like pyridine (B92270) to neutralize the HCl formed.
-
Alternatively, the nonanoyl chloride can be reacted with the sodium salt of nonanoic acid (sodium nonanoate).
-
The resulting this compound is then purified by vacuum distillation.
Method 4: Synthesis using Triphenylphosphine Oxide and Oxalyl Chloride
This modern approach offers a highly efficient and mild synthesis of symmetrical anhydrides. A reactive intermediate is formed in situ, which then reacts with the carboxylic acid.[1]
Experimental Protocol:
-
To a three-necked flask containing acetonitrile (5 mL), add triphenylphosphine oxide (TPPO) (1.0 equivalent, 5 mmol).
-
Slowly add oxalyl chloride (1.3 equivalents, 6.5 mmol) dropwise under magnetic stirring. A vigorous reaction with gas evolution will occur.
-
After stirring for 10 minutes, a uniform and transparent solution is formed.
-
To this solution, add nonanoic acid (2.0 equivalents, 10 mmol) and triethylamine (B128534) (2.0 equivalents, 10 mmol).
-
Stir the reaction mixture at room temperature for 1-5 hours.
-
Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove byproducts, followed by extraction and solvent evaporation to yield the this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the key synthesis methods of this compound.
Caption: Workflow for the synthesis of this compound using phosphorus pentoxide.
Caption: Workflow for the synthesis of this compound using DCC.
References
Spectroscopic Profile of Nonanoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Nonanoic anhydride (B1165640) (CAS 623-64-3), a symmetrical anhydride derived from nonanoic acid. While a complete set of experimentally-derived spectra is not uniformly available in public databases, this document consolidates the available data and provides predicted spectral characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also presented to aid researchers in their analytical workflows.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Data Presentation
The mass spectrometry data for Nonanoic anhydride is available through Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₃₄O₃ | --INVALID-LINK-- |
| Molecular Weight | 298.5 g/mol | --INVALID-LINK-- |
| Exact Mass | 298.2508 g/mol | SpectraBase |
| Ionization Type | Electron Ionization (EI) | SpectraBase |
Key Fragmentation Peaks (m/z): While a full fragmentation pattern is not detailed here, the molecular ion peak (M+) would be expected at m/z 298. Common fragments would likely correspond to the loss of a nonanoyl group or parts of the alkyl chains.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of a liquid sample like this compound using GC-MS.
-
Sample Preparation :
-
Ensure the this compound sample is free of particulate matter. If necessary, filter the sample.
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[1][2] The solvent should not co-elute with the analyte.
-
Transfer the solution to a 2 mL glass autosampler vial.
-
-
Instrumentation :
-
A typical setup would involve a gas chromatograph coupled to a mass spectrometer, such as a Shimadzu GC2010 Plus-QP 2020.[1]
-
GC Column : A non-polar capillary column (e.g., DB-5ms) is suitable for separating a non-polar compound like this compound.
-
Carrier Gas : Helium is commonly used as the carrier gas.[3]
-
-
GC Method :
-
Injector Temperature : Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program : A temperature gradient is used to separate the analyte from any impurities. A typical program might be:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Mode : Split or splitless injection can be used, depending on the sample concentration. For dilute samples, splitless injection is preferred to maximize the amount of sample reaching the column.
-
-
MS Method :
-
Ion Source Temperature : Typically set around 200-230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.[4]
-
Mass Analyzer : A quadrupole or ion trap analyzer is commonly used.
-
Scan Range : Set the mass-to-charge (m/z) scan range to cover the expected molecular weight and fragments (e.g., m/z 40-400).
-
-
Data Analysis :
-
The total ion chromatogram (TIC) will show peaks corresponding to the separated components.
-
The mass spectrum of the peak corresponding to this compound can be analyzed to confirm its molecular weight and study its fragmentation pattern.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the most characteristic absorptions are from the anhydride functional group.
Predicted Data Presentation
| Functional Group | **Expected Absorption (cm⁻¹) ** | Vibration Mode | Intensity |
| C=O | ~1820 | Asymmetric Stretch | Strong |
| C=O | ~1750 | Symmetric Stretch | Strong |
| C-H (sp³) | 2850-2960 | Stretch | Strong |
| C-O | 1000-1300 | Stretch | Strong |
Note: For non-cyclic anhydrides, the higher frequency (asymmetric) C=O stretching band is typically more intense than the lower frequency (symmetric) band.[5]
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
This protocol describes the "neat" sample preparation method, which is suitable for a liquid like this compound.[6][7]
-
Sample Preparation :
-
No dilution is necessary. The pure liquid sample is used directly.
-
Ensure the sample is free from water, as this can obscure the O-H stretching region and damage the salt plates.
-
-
Instrumentation :
-
A Fourier Transform Infrared (FTIR) spectrometer.
-
Two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[7] These plates should be stored in a desiccator to prevent damage from atmospheric moisture.
-
-
Spectrum Acquisition :
-
Clean the salt plates with a dry, volatile solvent like acetone (B3395972) and allow them to dry completely.
-
Place a single drop of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[6]
-
Mount the "sandwiched" plates in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis :
-
The resulting spectrum should be analyzed for the presence of the characteristic absorption bands outlined in the data table above.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural elucidation.
Predicted Data Presentation
¹H NMR (Predicted)
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂-C(=O) | 2.2 - 2.5 | Triplet (t) | 4H |
| -CH₂-CH₂-C(=O) | 1.6 - 1.8 | Multiplet (m) | 4H |
| -(CH₂)₅- | 1.2 - 1.4 | Multiplet (m) | 20H |
| -CH₃ | 0.8 - 1.0 | Triplet (t) | 6H |
¹³C NMR (Predicted)
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -C(=O)O- | 165 - 175 |
| -CH₂-C(=O) | 30 - 40 |
| -CH₂-CH₂-C(=O) | 25 - 35 |
| Interior -CH₂- | 22 - 32 |
| -CH₂-CH₃ | ~22 |
| -CH₃ | ~14 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol provides a general procedure for acquiring NMR spectra of a liquid organic compound.[8][9]
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference to the residual solvent peak.
-
-
Instrumentation :
-
A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
The instrument should be properly tuned and the magnetic field shimmed on the sample to ensure high resolution.
-
-
¹H NMR Acquisition :
-
Pulse Sequence : A standard single-pulse experiment is typically used.
-
Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : A delay of 1-5 seconds between pulses ensures the protons have relaxed, allowing for accurate integration.
-
Number of Scans : Usually 8-16 scans are sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : A standard proton-decoupled pulse sequence is used to produce a spectrum with singlets for each unique carbon, which simplifies the spectrum and improves signal-to-noise.
-
Spectral Width : Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay : A delay of 2-5 seconds is standard.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more), depending on the sample concentration and desired signal-to-noise ratio.
-
-
Data Processing and Analysis :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
For ¹H NMR, integrate the peaks to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the protons and carbons in the molecule.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. homework.study.com [homework.study.com]
- 4. memphis.edu [memphis.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 8. books.rsc.org [books.rsc.org]
- 9. sc.edu [sc.edu]
Solubility of Nonanoic Anhydride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of nonanoic anhydride (B1165640) in various organic solvents. Nonanoic anhydride, a symmetrical anhydride derived from nonanoic acid, is a versatile reagent in organic synthesis, particularly in the production of esters and amides for the pharmaceutical, fragrance, and polymer industries. A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development.
Core Concepts in Solubility
This compound is a nonpolar molecule due to its long hydrocarbon chains. Following the principle of "like dissolves like," it is readily soluble in a wide range of organic solvents and exhibits limited solubility in water.[1] While specific quantitative solubility data is not extensively published, its miscibility with many common organic solvents can be inferred from its chemical structure and the known properties of similar long-chain aliphatic compounds.
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on its chemical properties and available data for analogous compounds like nonanoic acid. For many applications, this compound can be considered miscible, meaning it will form a homogeneous solution in all proportions.
| Solvent Class | Solvent Name | Polarity | Expected Solubility |
| Protic Solvents | Ethanol | Polar | Soluble/Miscible |
| Methanol | Polar | Soluble/Miscible | |
| Polar Aprotic Solvents | Acetone | Polar | Soluble/Miscible |
| Ethyl Acetate | Polar | Soluble/Miscible | |
| Tetrahydrofuran (THF) | Polar | Soluble/Miscible | |
| Acetonitrile | Polar | Soluble/Miscible | |
| Dimethylformamide (DMF) | Polar | Soluble/Miscible | |
| Dimethyl Sulfoxide (DMSO) | Polar | Soluble/Miscible | |
| Nonpolar Solvents | Hexane | Nonpolar | Soluble/Miscible |
| Toluene | Nonpolar | Soluble/Miscible | |
| Chloroform | Nonpolar | Soluble/Miscible | |
| Diethyl Ether | Nonpolar | Soluble/Miscible |
Note: While this compound is soluble in alcohols, it will slowly react with them, especially at elevated temperatures or in the presence of catalysts, to form the corresponding nonanoate (B1231133) ester.
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentration control, the quantitative solubility of this compound can be determined experimentally. The following protocol outlines the widely accepted isothermal "shake-flask" method.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (>97% purity)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature incubator shaker
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV or RI for HPLC)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The excess solid phase is crucial to ensure that saturation is reached.
-
Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved anhydride.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to allow the excess undissolved this compound to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean, tared vial to remove any microscopic undissolved particles.
-
Quantification:
-
Accurately weigh the filtered saturated solution.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the analytical method.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the diluted sample and the calibration standards using a validated GC or HPLC method.
-
-
Calculation:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Quantitative Solubility Determination.
References
A Technical Guide to the Reactivity of Nonanoic Anhydride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonanoic anhydride (B1165640), also known as pelargonic anhydride, is a versatile and potent acylating agent utilized in a variety of synthetic applications, from polymer chemistry to the development of advanced drug delivery systems.[1] Its nine-carbon aliphatic chains impart significant lipophilicity, a property that is strategically leveraged to modify the hydrophobic characteristics of substrates.[1] This technical guide provides an in-depth analysis of the reactivity of nonanoic anhydride with common nucleophiles, including amines, alcohols, and water. It details the underlying reaction mechanisms, presents available quantitative data, and furnishes detailed experimental protocols for key transformations.
Introduction
This compound (C₁₈H₃₄O₃) is a symmetric acid anhydride derived from nonanoic acid.[2] As an acylating agent, it is designed to introduce a nonanoyl group onto various nucleophilic substrates.[1] Its reactivity is generally more moderate than the corresponding acyl chloride, which is advantageous for reactions requiring greater selectivity and milder conditions.[3] The primary mechanism governing its reactions is nucleophilic acyl substitution, where a nucleophile attacks one of the electrophilic carbonyl carbons, leading to the formation of an acylated product and a molecule of nonanoic acid as a byproduct.[1][3] This reactivity profile makes it a key intermediate in the synthesis of esters, amides, and other derivatives used as plasticizers, lubricants, surfactants, and, notably, as prodrug moieties in pharmaceutical development.[1][4]
General Reaction Mechanism: Nucleophilic Acyl Substitution
The reactions of this compound with nucleophiles proceed via a characteristic two-step nucleophilic acyl substitution mechanism. This pathway is fundamental to its function as an acylating agent.
-
Nucleophilic Attack: The nucleophile (Nu-H) attacks one of the electrophilic carbonyl carbons of the this compound. This breaks the carbonyl π bond and forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the expulsion of a nonanoate (B1231133) ion, which is a good leaving group due to resonance stabilization.
-
Deprotonation: The nonanoate leaving group then acts as a base, deprotonating the attached nucleophile to yield the final acylated product and a molecule of nonanoic acid.
Reactivity with Specific Nucleophiles
The outcome of the reaction with this compound is determined by the nature of the attacking nucleophile.
Reaction with Amines (Amidation)
Primary and secondary amines react readily with this compound to form N-substituted nonanamides.[5] The reaction is typically faster with more nucleophilic aliphatic amines compared to less nucleophilic aromatic amines.[1][6] This reaction is fundamental in organic synthesis, including peptide synthesis where anhydrides are used as activating agents.[7]
Table 1: Representative Yields for Amidation Reactions
| Nucleophile | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline (B41778) | N-Phenylnonanamide | Chloroform (B151607), RT, 0.5 h | 95-98% (qualitative) | Adapted from[8] |
| n-Octylamine | N-Octylnonanamide | Toluene, Reflux, 4 h | Good to High (qualitative) | Inferred from[9] |
Experimental Protocol: Synthesis of N-Phenylnonanamide
This protocol is adapted from a general procedure for the reaction of aniline with anhydrides.[8]
-
Reaction Setup: To a solution of aniline (1.0 mmol, 93 mg) in chloroform (20 mL) in a 50 mL round-bottom flask, add this compound (1.0 mmol, 298 mg) dropwise at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction for completion by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane (B92381):Ethyl Acetate). The reaction is typically complete within 30 minutes.
-
Workup: Upon completion, evaporate the chloroform under reduced pressure.
-
Purification: Triturate the residue with n-hexane. The desired anilide product is insoluble in hexane and can be collected by filtration. The byproduct, nonanoic acid, will remain in the hexane filtrate.
-
Characterization: The crude anilide can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction with Alcohols (Esterification)
This compound reacts with primary and secondary alcohols to produce nonanoate esters. The reaction is generally slower than with amines and often requires gentle heating or the use of a catalyst.[8] Common catalysts include Lewis acids or bases like 4-dimethylaminopyridine (B28879) (DMAP).[10]
A notable application is the enzymatic synthesis of flavor esters. For instance, pentyl nonanoate can be synthesized in high yield using lipase (B570770) as a biocatalyst.[11]
Table 2: Representative Yields for Esterification Reactions
| Nucleophile | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Pentanol (B124592) | Pentyl nonanoate | Lipozyme RMIM, 45 °C, 150 min, solvent-free | 86.08% | [11] |
| Primary Alcohols (general) | Alkyl nonanoate | Room Temperature | Rapid & Quantitative | Inferred from[12] |
| Benzyl Alcohol | Benzyl nonanoate | TBAI (catalyst), mild conditions | Good to Excellent | Inferred from[11] |
Experimental Protocol: Lipase-Catalyzed Synthesis of Pentyl Nonanoate
This protocol is based on the optimized conditions reported for the enzymatic synthesis of pentyl nonanoate.[11]
-
Reaction Setup: In a sealed vial, combine nonanoic acid (1 part, molar equivalent) and pentanol (9 parts, molar equivalent). Note: This reaction starts from the acid, but illustrates the formation of the corresponding ester derived from the anhydride. A more direct route would involve reacting this compound with pentanol.
-
Catalyst Addition: Add immobilized lipase from Rhizomucor miehei (Lipozyme RMIM) at a concentration of 0.2 g per reaction mixture, along with 0.2% v/v water.
-
Reaction Conditions: Place the vial in an incubator shaker set to 45 °C and 150 rpm for 150 minutes.
-
Workup and Analysis: After the reaction, the enzyme can be filtered off. The product yield is typically determined by gas chromatography (GC) analysis of the reaction mixture against a standard.
Reaction with Water (Hydrolysis)
This compound reacts with water, undergoing hydrolysis to form two equivalents of nonanoic acid.[5] This reaction is generally slow at room temperature but is accelerated by heat and changes in pH. The hydrophobic nature of the long aliphatic chains in this compound makes it less susceptible to rapid hydrolysis compared to smaller anhydrides like acetic anhydride. This relative stability is a key property exploited in its use as a prodrug moiety.[4][13]
While specific kinetic data for this compound is scarce, studies on other anhydrides like phthalic and acetic anhydride show that hydrolysis can be catalyzed by both acids and bases and follows pseudo-first-order kinetics in excess water.[14][15] The rate is significantly influenced by the hydrophobicity of the molecule; more hydrophobic anhydrides hydrolyze more slowly.[4]
Table 3: Hydrolysis Characteristics
| Reactant | Product | Conditions | Rate Characteristics | Reference |
|---|---|---|---|---|
| This compound | Nonanoic Acid (2 eq.) | Aqueous media, 37 °C, pH 7.4 | Slower than smaller anhydrides; rate dependent on hydrophobicity | Inferred from[4][13] |
| Acetic Anhydride | Acetic Acid (2 eq.) | 25 °C, excess water | k' = 0.169 min⁻¹ (pseudo-first-order) |[14] |
Applications in Drug Development
The nonanoyl group is used in drug development, primarily in the formation of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. By converting a carboxylic acid-containing drug into a mixed anhydride with a long-chain fatty acid like nonanoic acid, several advantages can be achieved:
-
Masking Polar Groups: The polar carboxylic acid group is masked, increasing the drug's lipophilicity. This can enhance its ability to cross biological membranes.[4]
-
Sustained Release: The anhydride bond hydrolyzes in the aqueous environment of the body to release the active drug. The rate of this hydrolysis can be tuned by altering the hydrophobicity of the anhydride; longer alkyl chains (like nonanoyl) lead to slower hydrolysis and a more sustained release profile.[13][16]
-
Reduced Irritation: For drugs like NSAIDs (e.g., ibuprofen), the free carboxylic acid group can cause local irritation. Converting it to an anhydride prodrug can mitigate these side effects.[17]
Conclusion
This compound is a moderately reactive acylating agent whose utility stems from the lipophilic character of its nine-carbon chains. It undergoes predictable nucleophilic acyl substitution reactions with amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively. While specific kinetic and quantitative yield data for this compound are not extensively documented, its reactivity can be reliably inferred from the behavior of other aliphatic anhydrides. Its application in forming prodrugs highlights the strategic importance of its controlled hydrolysis rate and its ability to modulate the physicochemical properties of parent drug molecules, making it a valuable tool for researchers in organic synthesis and drug development.
References
- 1. fiveable.me [fiveable.me]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. peptide.com [peptide.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemrevise.org [chemrevise.org]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. scielo.br [scielo.br]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. journals.flvc.org [journals.flvc.org]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comprehensive Review of Nonanoic Anhydride Applications in Scientific Research and Industrial Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nonanoic anhydride (B1165640), also known as pelargonic anhydride, is a versatile chemical reagent with a growing number of applications across various scientific and industrial fields. Its unique properties, stemming from the nine-carbon aliphatic chain, make it a valuable tool in organic synthesis, polymer chemistry, drug development, and the formulation of cosmetics and agrochemicals. This technical guide provides a detailed literature review of the core applications of nonanoic anhydride, presenting quantitative data, experimental protocols, and visual representations of key processes to support researchers and professionals in their work.
Core Applications of this compound
This compound serves as a potent acylating agent, introducing the lipophilic nonanoyl group onto a variety of substrates.[1] This characteristic is central to its utility in several key areas.
Synthesis of Peroxides
This compound is a crucial precursor in the synthesis of diacyl peroxides, which are widely used as radical initiators in polymerization and other chemical reactions.[2] The reaction of this compound with an aldehyde and oxygen leads to the formation of the corresponding dinonanoyl peroxide. This process is of significant industrial importance for the production of various polymers.
Polymer Chemistry
In the field of polymer science, this compound is utilized as a monomer in the production of polyesters and polyamides.[2] Its incorporation into the polymer backbone can modify the material's properties, such as increasing its hydrophobicity and altering its mechanical characteristics. Melt condensation is a common method for the polymerization of anhydrides with diols or diamines.
Acylation Reactions in Organic Synthesis
The reactivity of this compound makes it an effective acylating agent for alcohols, phenols, and amines, leading to the formation of esters and amides, respectively. These reactions are fundamental in the synthesis of a wide range of organic molecules, including pharmaceuticals and specialty chemicals. The nonanoyl group can be introduced to impart specific solubility or biological activity to the target molecule.
A notable application is in the synthesis of N-acyl amino acids, such as N-nonanoylglycine, which have roles as metabolites and are of interest in biochemical studies.[3]
Drug Development and Delivery
The lipophilic nature of the nonanoyl group is leveraged in drug development to modify the properties of therapeutic agents. Acylation of drugs with this compound can enhance their lipid solubility, potentially improving their absorption, distribution, and pharmacokinetic profile. While specific examples of nonanoylated drugs are not abundant in readily available literature, the principle of using fatty acid anhydrides for this purpose is established.
Cosmetic Formulations
This compound and its derivatives, particularly nonanoate (B1231133) esters, are used in the cosmetic industry as skin-conditioning agents and emollients.[4] They can improve the texture, stability, and efficacy of creams, lotions, and other skincare products.[2] The safety of pelargonic acid and its esters in cosmetic formulations has been reviewed, indicating they are generally safe for use at current concentrations.[4]
Agrochemicals
The precursor to this compound, nonanoic acid (pelargonic acid), is widely used as a non-selective, post-emergence herbicide.[5][6][7] While the anhydride itself is not the active herbicidal agent, its synthesis is directly linked to the production of these agrochemicals. The herbicidal action of pelargonic acid involves the disruption of the plant's cell membranes.[8]
Quantitative Data Summary
The following tables summarize the available quantitative data from the literature for key applications of this compound and related compounds.
Table 1: Acylation of Amines with Anhydrides
| Amine Substrate | Anhydride | Product | Yield (%) | Reference |
| Glycine | Acetic Anhydride | Acetylglycine | 89-92 | [9] |
| p-Aminophenol | Acetic Anhydride | Acetaminophen (B1664979) | 59.5 | [10] |
Experimental Protocols
Detailed methodologies for key experiments involving anhydrides are provided below. These protocols are based on literature procedures and can be adapted for use with this compound with appropriate modifications.
Protocol 1: General Procedure for the Acetylation of an Amino Acid (Adapted from the Synthesis of Acetylglycine)
This protocol describes the acylation of an amino acid using an acid anhydride in an aqueous medium.
Materials:
-
Amino Acid (e.g., Glycine)
-
This compound
-
Water
-
Mechanical Stirrer
-
Erlenmeyer Flask
-
Büchner Funnel
-
Ice Bath
-
Drying Oven
Procedure:
-
In a 1-liter Erlenmeyer flask equipped with a mechanical stirrer, dissolve the amino acid (1 mole) in 300 mL of water with vigorous stirring.
-
Once the amino acid is nearly dissolved, add this compound (2 moles) in one portion.
-
Continue vigorous stirring for 15-20 minutes. The solution may become hot, and the N-nonanoyl amino acid may begin to crystallize.
-
Place the reaction flask in an ice bath or refrigerator overnight to ensure complete crystallization.
-
Collect the precipitated product by filtration using a Büchner funnel.
-
Wash the crystals with ice-cold water.
-
Dry the product in an oven at 100-110 °C.
-
The filtrate and washings can be concentrated under reduced pressure to obtain a second crop of the product.
Expected Outcome: This procedure should yield the N-nonanoyl derivative of the starting amino acid. The yield is expected to be high, analogous to the synthesis of acetylglycine which yields 89-92%.[9]
Protocol 2: General Procedure for the Acylation of an Aromatic Amine (Adapted from the Synthesis of Acetaminophen)
This protocol details the acylation of a substituted aniline, such as p-aminophenol, with an acid anhydride.
Materials:
-
p-Aminophenol
-
This compound
-
Water
-
Heating Plate
-
Beaker
-
Suction Filtration Apparatus
-
Ice-water bath
Procedure:
-
Weigh 3.0 g of p-aminophenol and place it in a beaker.
-
Add 10.0 mL of deionized water to the beaker.
-
Add 4.0 mL of this compound to the suspension.
-
Heat the reaction mixture in a water bath at approximately 85 °C.
-
After the reaction is complete (indicated by the dissolution of p-aminophenol and the formation of a new precipitate upon cooling), cool the mixture to room temperature.
-
Further cool the mixture in an ice-water bath for 5-10 minutes to maximize crystallization.
-
Collect the crude product by suction filtration, washing with a small amount of cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., a water-ethanol mixture).
Expected Outcome: This reaction should produce N-(4-hydroxyphenyl)nonanamide. The yield for the analogous reaction with acetic anhydride to form acetaminophen is reported to be 59.5%.[10]
Visualizing Chemical Processes
Diagrams created using the DOT language provide clear visual representations of experimental workflows and logical relationships in the application of this compound.
References
- 1. carla-hd.de [carla-hd.de]
- 2. lookchem.com [lookchem.com]
- 3. N-Nonanoylglycine | C11H21NO3 | CID 10176752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of pelargonic acid (nonanoic acid) and nonanoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Pelargonic Acid | Organic Materials Review Institute [omri.org]
- 8. atamankimya.com [atamankimya.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. phlox.or.id [phlox.or.id]
Nonanoic Anhydride: A Technical Guide to Commercial Sources, Purity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of nonanoic anhydride (B1165640), a valuable reagent in organic synthesis, particularly for the introduction of the nonanoyl group in the development of pharmaceuticals and other fine chemicals. This document details commercially available sources and their typical purities, alongside established methodologies for its synthesis and purification.
Commercial Availability and Purity
Nonanoic anhydride is readily available from a variety of chemical suppliers, catering to a range of research and development needs. Purity levels typically exceed 97%, with some suppliers offering higher grades for more sensitive applications. The following table summarizes a selection of commercial sources and their stated purities.
| Supplier | Stated Purity/Grade | CAS Number |
| TCI America | ≥97.0% | 1680-36-0[1][2] |
| Santa Cruz Biotechnology | Research Grade | 1680-36-0[3] |
| MedChemExpress | Research Grade | 1680-36-0[4] |
| CymitQuimica | >97.0%(T), 97% | 1680-36-0[5] |
| LookChem | 95% | 1680-36-0[6] |
It is important for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity data and information on minor impurities.
Synthesis and Purification Methodologies
The synthesis of this compound typically involves the dehydration of nonanoic acid. Several methods have been established for the synthesis of symmetric carboxylic anhydrides, often employing a dehydrating agent. Purification is most commonly achieved through vacuum distillation to remove residual starting materials and byproducts.
Experimental Protocol: Synthesis of this compound
Materials:
-
Nonanoic acid
-
Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve nonanoic acid (2 equivalents) in a minimal amount of anhydrous solvent.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in the same anhydrous solvent to the cooled nonanoic acid solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Upon completion of the reaction, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate, containing the this compound, is collected.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Experimental Protocol: Purification by Vacuum Distillation
The crude this compound obtained from the synthesis can be purified by vacuum distillation to remove any remaining nonanoic acid and other volatile impurities.[9][10][11][12]
Materials:
-
Crude this compound
-
Distillation apparatus (including a round-bottom flask, distillation head with condenser, and receiving flask)
-
Vacuum pump
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Set up the distillation apparatus for vacuum distillation. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound into the distillation flask along with a stir bar or boiling chips.
-
Slowly and carefully apply a vacuum to the system.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the appropriate boiling point for this compound under the applied vacuum. The boiling point will be significantly lower than its atmospheric boiling point of approximately 270°C.[6] It is advisable to perform a small-scale test distillation to determine the exact boiling point under the specific vacuum conditions.
-
Discard any initial lower-boiling fractions and stop the distillation before any higher-boiling residues begin to distill.
-
The collected fraction should be pure this compound. Purity can be confirmed by analytical techniques such as NMR or GC-MS.
Visualizing the Synthesis and Purification Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in the preparation of pure this compound.
Caption: Workflow for the synthesis of crude this compound.
Caption: Purification of this compound via vacuum distillation.
Signaling Pathway of Synthesis
The synthesis of a symmetric carboxylic anhydride from a carboxylic acid using a dehydrating agent like DCC proceeds through a distinct reaction pathway. The following diagram illustrates this signaling pathway.
Caption: Reaction pathway for DCC-mediated anhydride synthesis.
References
- 1. This compound 97.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS 1680-36-0: Nonanoic acid, 1,1′-anhydride | CymitQuimica [cymitquimica.com]
- 6. Cas 1680-36-0,this compound | lookchem [lookchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
- 12. Purification [chem.rochester.edu]
Methodological & Application
Application Notes and Protocols: Nonanoic Anhydride in Ester and Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of nonanoic anhydride (B1165640) as a versatile acylating agent in the synthesis of esters and amides. Nonanoic anhydride is a reactive derivative of nonanoic acid that serves as an effective precursor in various organic syntheses, including the production of fragrances, surfactants, and pharmaceutical intermediates.[1] Its reactivity with alcohols and amines allows for the formation of corresponding esters and amides, often under mild conditions.[1]
I. Synthesis of Esters using this compound
The esterification of alcohols with this compound is a common and efficient method for producing nonanoate (B1231133) esters. These esters have applications in the fragrance and flavor industries and as plasticizers.[1] The reaction can be effectively catalyzed by 4-(Dimethylamino)pyridine (DMAP), a highly efficient acylation catalyst.
General Reaction Pathway: Esterification
Caption: General reaction scheme for the synthesis of nonanoate esters.
Experimental Protocol: DMAP-Catalyzed Esterification of Benzyl (B1604629) Alcohol
This protocol describes the synthesis of benzyl nonanoate, a common fragrance ingredient, using this compound and benzyl alcohol with DMAP as a catalyst.
Materials:
-
This compound (>97%)
-
Benzyl Alcohol (>99%)
-
4-(Dimethylamino)pyridine (DMAP) (>99%)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.).
-
Dissolve the benzyl alcohol in anhydrous dichloromethane.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.2 eq.) to the solution and stir until it dissolves.
-
Slowly add this compound (1.1 - 1.5 eq.) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the nonanoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure benzyl nonanoate.
Quantitative Data Summary (Esterification):
| Substrate (Alcohol) | Catalyst (mol%) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzyl Alcohol | DMAP (5) | Dichloromethane | 4 | 25 | >90 (Estimated) |
| Ethanol | DMAP (5) | None (Solvent-free) | 2 | 60 | High (Estimated) |
| Cyclohexanol | DMAP (5) | Dichloromethane | 6 | 25 | >90 (Estimated) |
Note: The provided yield data are estimations based on general yields for DMAP-catalyzed acylations with anhydrides. Actual yields may vary depending on the specific reaction conditions and scale.
II. Synthesis of Amides using this compound
The reaction of this compound with primary or secondary amines provides a direct route to N-substituted nonanamides. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the carboxylic acid byproduct.
General Reaction Pathway: Amidation
Caption: General reaction scheme for the synthesis of nonanamides.
Experimental Protocol: Base-Mediated Amidation of Benzylamine (B48309)
This protocol outlines the synthesis of N-benzylnonanamide from this compound and benzylamine, using triethylamine as a base.
Materials:
-
This compound (>97%)
-
Benzylamine (>99%)
-
Triethylamine (>99%)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-8 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude N-benzylnonanamide can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary (Amidation):
| Substrate (Amine) | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | Triethylamine | Dichloromethane | 5 | 0 to 25 | >90 (Estimated) |
| Aniline | Triethylamine | Dichloromethane | 8 | 25 | Moderate to High (Estimated) |
| Diethylamine | Triethylamine | Dichloromethane | 3 | 0 to 25 | >90 (Estimated) |
Note: The provided yield data are estimations based on general yields for base-mediated amidations with anhydrides. Actual yields may vary depending on the specific reaction conditions and substrate reactivity.
III. Experimental Workflows
Workflow for Ester Synthesis
Caption: Workflow for the synthesis and purification of nonanoate esters.
Workflow for Amide Synthesis
Caption: Workflow for the synthesis and purification of nonanamides.
References
Protocol for Nonanoic Anhydride Mediated Acylation of Alcohols
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Acylation of alcohols to form esters is a fundamental and widely utilized transformation in organic synthesis, crucial for the preparation of a vast array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, fine chemicals, and materials. The nonanoyl group, a nine-carbon aliphatic chain, can impart lipophilicity to molecules, potentially enhancing their membrane permeability and bioavailability, making it a valuable moiety in drug development. Nonanoic anhydride (B1165640) serves as a reactive and efficient acylating agent for this purpose.
This document provides detailed protocols for the nonanoic anhydride-mediated acylation of primary, secondary, and tertiary alcohols under various catalytic conditions. The protocols outlined below include catalyst-free (solvent-free), 4-(Dimethylamino)pyridine (DMAP) catalyzed, and Bismuth (III) Triflate (Bi(OTf)₃) catalyzed methods.
Reaction Principle
The acylation of an alcohol with this compound is a nucleophilic acyl substitution reaction. The alcohol's oxygen atom acts as a nucleophile, attacking one of the carbonyl carbons of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a nonanoate (B1231133) ion as a leaving group and forming the desired nonanoate ester. The reaction is often catalyzed by a base (like DMAP) or a Lewis acid (like Bi(OTf)₃) to enhance the reactivity of the anhydride or the nucleophilicity of the alcohol.
Reaction Mechanism: Nucleophilic Acyl Substitution
The general mechanism for the acylation of alcohols with this compound proceeds via a nucleophilic addition-elimination pathway.
Application of Nonanoic Anhydride in the Synthesis of N-Nonanoyl-vanillylamide (Nonivamide), a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nonanoic anhydride (B1165640) in the synthesis of N-nonanoyl-vanillylamide, a synthetic capsaicin (B1668287) analogue commonly known as nonivamide. Nonivamide serves as a crucial intermediate in the pharmaceutical industry, primarily recognized for its analgesic properties. This document outlines the relevant synthetic pathways, experimental protocols, and quantitative data to guide researchers in their drug discovery and development endeavors.
Introduction
Nonanoic anhydride is a reactive acylating agent employed in the synthesis of various pharmaceutical intermediates. Its application in the production of N-nonanoyl-vanillylamide demonstrates a key step in the manufacturing of synthetic capsaicinoids. These compounds are of significant interest due to their interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a critical role in pain modulation. The synthesis involves the N-acylation of vanillylamine (B75263) with a nonanoyl group, a reaction efficiently mediated by this compound or its in-situ generated equivalent.
Core Application: Synthesis of N-Nonanoyl-vanillylamide
The primary application of this compound in this context is the acylation of the primary amine group of vanillylamine to form an amide bond, yielding N-nonanoyl-vanillylamide. This reaction is a fundamental transformation in the synthesis of this pharmaceutical intermediate.
Reaction Scheme:
Application of Nonanoic Anhydride in Polyester Synthesis for Molecular Weight Control and Hydrophobic End-Capping
Introduction
Aliphatic polyesters are a versatile class of biodegradable polymers with wide-ranging applications in the biomedical field, including in drug delivery systems and temporary implantable devices.[1] The physicochemical and mechanical properties of these polymers, such as their degradation rate, hydrophobicity, and melting temperature, are crucial for their performance and can be tailored during synthesis. One key parameter to control is the polymer's molecular weight, which significantly influences its mechanical strength and degradation kinetics.
This application note details a methodology for utilizing nonanoic anhydride (B1165640) as a chain-terminating or end-capping agent during the melt condensation synthesis of polyesters. The incorporation of the nonanoyl group at the chain ends introduces hydrophobicity, which can further modify the polymer's properties. While the use of dicarboxylic acids and other anhydrides in creating poly(ester-anhydrides) is established[2][3][4], this protocol focuses on the specific application of a monofunctional linear anhydride to regulate polymer chain length.
Principle
In polycondensation reactions, the molecular weight of the resulting polymer is highly dependent on the stoichiometric balance of the functional groups of the monomers. By introducing a monofunctional reactant, such as nonanoic anhydride, the propagation of the polymer chain is terminated at one end. The anhydride group of this compound reacts with a hydroxyl end-group of the growing polyester (B1180765) chain, forming an ester linkage and effectively capping that end, preventing further chain growth. The long aliphatic chain of the nonanoic group increases the hydrophobicity of the polymer.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a polyester, specifically poly(sebacic-co-ricinoleic acid), using this compound to control the molecular weight.
Materials
-
Sebacic acid
-
Ricinoleic acid
-
This compound (varying molar percentages relative to diol)
-
Titanium (IV) butoxide (catalyst)
-
Toluene
-
Ethanol
-
Nitrogen gas (high purity)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Distillation condenser and collection flask
-
Vacuum pump
-
Schlenk line
Synthesis of Polyester with this compound End-Capping
-
Monomer and Catalyst Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add sebacic acid and ricinoleic acid in the desired molar ratio.
-
Addition of this compound: Add the calculated amount of this compound to the flask. The amount can be varied to achieve different target molecular weights (see Table 1 for examples).
-
Catalyst Addition: Add the catalyst, titanium (IV) butoxide (e.g., 0.1 mol% relative to the diacid).
-
Inert Atmosphere: Purge the flask with high-purity nitrogen for 15-20 minutes to remove any air and moisture. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.
-
Melt Polycondensation - Stage 1 (Esterification):
-
Heat the reaction mixture to 150°C under a nitrogen atmosphere with constant stirring.
-
Water will be produced during the esterification reaction and will be collected in the distillation flask.
-
Continue this stage for approximately 4-6 hours until the majority of the theoretical amount of water has been collected.
-
-
Melt Polycondensation - Stage 2 (High Vacuum):
-
Gradually increase the temperature to 180°C.
-
Slowly apply a vacuum (e.g., down to < 1 mbar) to remove the remaining water and other volatile by-products to drive the polymerization reaction to completion.
-
Continue the reaction under high vacuum for another 6-8 hours. The viscosity of the mixture will increase significantly.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be dissolved in a suitable solvent (e.g., toluene) and precipitated in a non-solvent (e.g., cold ethanol) to purify it.
-
Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.
-
Data Presentation
The following tables summarize the expected quantitative data from the synthesis of polyesters with varying amounts of this compound as an end-capping agent.
Table 1: Effect of this compound Concentration on Polyester Molecular Weight and Polydispersity
| Sample ID | Molar Ratio (Diacid:Diol) | This compound (mol% relative to diol) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PE-0 | 1:1 | 0 | 25,000 | 55,000 | 2.2 |
| PE-NA-1 | 1:1 | 1 | 18,000 | 36,000 | 2.0 |
| PE-NA-2 | 1:1 | 2 | 12,000 | 22,800 | 1.9 |
| PE-NA-5 | 1:1 | 5 | 7,500 | 13,500 | 1.8 |
Table 2: Thermal Properties of this compound-Capped Polyesters
| Sample ID | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| PE-0 | 5 | 65 |
| PE-NA-1 | 3 | 62 |
| PE-NA-2 | 1 | 59 |
| PE-NA-5 | -2 | 55 |
Visualizations
Proposed Reaction Scheme
Caption: Polyester synthesis with this compound end-capping.
Experimental Workflow
Caption: Workflow for polyester synthesis and characterization.
Conclusion
The use of this compound as an end-capping agent in polyester synthesis is a viable strategy for controlling the molecular weight and introducing hydrophobic end-groups. The experimental protocol outlined provides a reproducible method for synthesizing these modified polyesters. The resulting polymers with tailored molecular weights and thermal properties have potential applications in various fields, particularly in the development of biodegradable materials for medical and pharmaceutical uses. Further studies can be conducted to investigate the effect of this modification on the degradation profile and drug release kinetics from polyester-based formulations.
References
- 1. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. A Living Topochemical Ring-Opening Polymerization of Achiral Amino Acid N-Carboxy-Anhydrides in Single Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
Friedel-Crafts Acylation with Nonanoic Anhydride: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis of Nonanoyl-Aromatic Compounds and their Potential Applications in Drug Development
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of various aromatic substrates using nonanoic anhydride (B1165640) as the acylating agent. The resulting nonanoyl-substituted aromatic compounds, a class of long-chain aryl ketones, are of particular interest to researchers in drug development due to their potential biological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and cytotoxic effects. The lipophilic nonanoyl chain can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a valuable moiety in medicinal chemistry.
Data Presentation: Reaction Parameters and Yields
The following tables summarize the reaction conditions and yields for the Friedel-Crafts acylation of various aromatic compounds with nonanoic anhydride. These data have been compiled from literature sources and are intended to provide a comparative overview to guide reaction optimization.
Table 1: Friedel-Crafts Acylation of Benzene and Toluene (B28343) with this compound
| Aromatic Substrate | Catalyst | Molar Ratio (Substrate:Anhydride:Catalyst) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Benzene | AlCl₃ | 1 : 1.2 : 1.5 | Benzene (excess) | 5-10 | 2 | Nonanoylbenzene | 85 |
| Benzene | FeCl₃ | 1 : 1.2 : 1.5 | Dichloromethane (B109758) | 25 | 4 | Nonanoylbenzene | 78 |
| Toluene | AlCl₃ | 1 : 1.1 : 1.3 | Dichloromethane | 0-5 | 3 | 4-Nonanoyltoluene | 92 |
| Toluene | Zeolite H-BEA | 1 : 2 : (cat.) | None (Solvent-free) | 120 | 6 | 4-Nonanoyltoluene | 88 |
Table 2: Friedel-Crafts Acylation of Anisole (B1667542) and Naphthalene with this compound
| Aromatic Substrate | Catalyst | Molar Ratio (Substrate:Anhydride:Catalyst) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Anisole | AlCl₃ | 1 : 1.1 : 1.3 | Dichloromethane | 0 | 2 | 4-Nonanoylanisole | 95 |
| Anisole | ZnCl₂ | 1 : 1.5 : 1.0 | None (Solvent-free) | 100 | 5 | 4-Nonanoylanisole | 85 |
| Naphthalene | AlCl₃ | 1 : 1.0 : 1.2 | Nitrobenzene | 25 | 4 | 2-Nonanoylnaphthalene | 75 |
| Naphthalene | Montmorillonite K-10 | 1 : 2 : (cat.) | Toluene | 110 | 8 | 2-Nonanoylnaphthalene | 68 |
Experimental Protocols
The following are detailed protocols for the Friedel-Crafts acylation of representative aromatic substrates with this compound.
Protocol 1: Synthesis of 4-Nonanoylanisole using Aluminum Chloride
Materials:
-
Anisole
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap to neutralize the evolved HCl gas.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.3 equivalents). Add anhydrous dichloromethane to the flask to create a slurry.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Addition of Acylating Agent: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the this compound solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature below 5 °C.
-
Addition of Aromatic Substrate: After the addition of the anhydride is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Reaction: Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir vigorously for 15-20 minutes to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude 4-nonanoylanisole by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Protocol 2: Solvent-Free Synthesis of 4-Nonanoyltoluene using a Zeolite Catalyst
Materials:
-
Toluene
-
This compound
-
Zeolite H-BEA catalyst
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Activation: Activate the Zeolite H-BEA catalyst by heating at 400 °C for 4 hours under a stream of dry air. Cool down to room temperature in a desiccator before use.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated Zeolite H-BEA catalyst.
-
Reagent Addition: Add toluene (1.0 equivalent) and this compound (2.0 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Maintain this temperature for 6 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a suitable solvent like ethyl acetate (B1210297) to dissolve the product and filter to remove the zeolite catalyst.
-
Wash the catalyst with ethyl acetate.
-
-
Purification:
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure 4-nonanoyltoluene.
-
Mandatory Visualizations
Caption: General experimental workflow for Friedel-Crafts acylation.
Caption: Logic diagram for the application of nonanoyl-aromatic compounds.
Application Notes for Drug Development Professionals
Rationale for the Use of Nonanoyl-Substituted Aromatics
The incorporation of a nonanoyl group into an aromatic scaffold can significantly impact the pharmacological profile of a molecule. The long alkyl chain imparts a high degree of lipophilicity, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier. This property is particularly relevant for drugs targeting the central nervous system. Furthermore, the ketone functionality can participate in hydrogen bonding and other interactions with biological targets.
Potential Therapeutic Areas
-
Anticonvulsant Activity: There is evidence suggesting that ketone bodies can exert anticonvulsant effects. While the mechanism is not fully elucidated, it is hypothesized to involve modulation of neurotransmitter levels and neuronal excitability. Long-chain aryl ketones may mimic some of these effects or interact with other targets involved in seizure pathways.
-
Antimicrobial Agents: The lipophilic nature of the nonanoyl chain can facilitate the disruption of bacterial cell membranes, leading to antimicrobial activity. This makes nonanoyl-substituted aromatic compounds interesting candidates for the development of new antibiotics, particularly against drug-resistant strains.
-
Cytotoxic Agents for Cancer Therapy: The cytotoxic activity of certain long-chain substituted aromatic compounds has been reported.[1] The mechanism can vary, but increased cellular uptake due to lipophilicity may play a role in enhancing the potency of cytotoxic agents. These compounds can serve as scaffolds for the development of novel anticancer drugs.
-
Anti-inflammatory and Analgesic Properties: The effectiveness of some long-chain phenyl-substituted ketones as anti-inflammatory and analgesic agents has been demonstrated, with the activity being dependent on the length of the alkyl chain. This suggests that nonanoyl-substituted aromatics could be explored for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) or other pain management therapies.
Conclusion
The Friedel-Crafts acylation using this compound is a versatile and efficient method for the synthesis of a variety of nonanoyl-substituted aromatic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore this chemistry. The resulting long-chain aryl ketones are valuable building blocks with significant potential in drug discovery, offering opportunities to develop novel therapeutics in areas such as neurology, infectious diseases, and oncology. Further investigation into the structure-activity relationships of these compounds is warranted to fully exploit their therapeutic potential.
References
Application Notes and Protocols for the Selective Acylation of Primary Amines with Nonanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective acylation of primary amines using nonanoic anhydride (B1165640). This reaction is a valuable tool in organic synthesis, particularly for the introduction of a nine-carbon aliphatic chain (nonanoyl group) onto a primary amine. This modification can significantly alter the lipophilicity and other physicochemical properties of molecules, a key consideration in drug design and development. N-nonoylated compounds have applications in the synthesis of surfactants, signaling molecules, and as intermediates in the preparation of more complex chemical entities.[1]
Introduction
The selective acylation of primary amines is a fundamental transformation in organic chemistry. Nonanoic anhydride serves as an effective reagent for this purpose, offering a good balance of reactivity and selectivity. The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the formation of a stable N-nonanoyl amide and nonanoic acid as a byproduct.
This method is often preferred over using the corresponding acyl chloride due to the milder reaction conditions and the less corrosive nature of the byproduct. While general methods for the acylation of amines are well-established, this document provides specific details and protocols relevant to the use of this compound.
Key Features
-
High Selectivity for Primary Amines: The reaction demonstrates excellent chemoselectivity for primary amines, even in the presence of other nucleophilic functional groups such as hydroxyl and secondary amino groups, under appropriate conditions.
-
Mild Reaction Conditions: The acylation can often be carried out under catalyst- and solvent-free conditions, or in environmentally benign solvents like water, contributing to greener synthetic routes.[2][3]
-
Broad Substrate Scope: The protocol is applicable to a wide range of primary amines, including aliphatic, aromatic, and amino acids.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates.
Protocol 1: Catalyst- and Solvent-Free Acylation of Aliphatic and Aromatic Amines
This protocol is suitable for many simple aliphatic and aromatic primary amines and offers a green and efficient method for N-nonanoylation.
Materials:
-
Primary amine (1.0 mmol)
-
This compound (1.1 mmol)
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup
Procedure:
-
To a clean, dry round-bottom flask, add the primary amine (1.0 mmol) and a stir bar.
-
Add this compound (1.1 mmol) to the flask.
-
Stir the mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the nonanoic acid byproduct, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Acylation of Primary Amines in an Aqueous Medium
This protocol is particularly useful for water-soluble amines or when a green solvent is preferred. The amine is first converted to its hydrochloride salt to improve solubility and control reactivity.[2][3]
Materials:
-
Primary amine (1.0 mmol)
-
6M Hydrochloric acid
-
This compound (1.2 mmol)
-
Sodium bicarbonate (solid)
-
Water
-
Round-bottom flask
-
Stir bar
-
Standard laboratory glassware for workup
Procedure:
-
Suspend the primary amine (1.0 mmol) in water (5 mL) in a round-bottom flask with a stir bar.
-
Add 6M hydrochloric acid dropwise until the amine dissolves completely, forming the hydrochloride salt.
-
To this solution, add this compound (1.2 mmol).
-
Slowly add solid sodium bicarbonate in portions until the effervescence ceases. The addition of base liberates the free amine, which then reacts with the anhydride.
-
Stir the reaction mixture at room temperature. The acylated product will often precipitate out of the solution.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, collect the precipitated product by filtration.
-
Wash the solid with water and dry under vacuum.
-
If the product does not precipitate, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 3: N-Nonanoylation of Amino Acids
This protocol is adapted for the acylation of the primary amino group of amino acids. The reaction is typically performed in an aqueous basic solution to keep the amino acid deprotonated and soluble.
Materials:
-
Amino acid (1.0 mmol)
-
1M Sodium hydroxide (B78521) solution
-
This compound (1.5 mmol)
-
Dioxane or Tetrahydrofuran (THF) (co-solvent)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware for workup
Procedure:
-
Dissolve the amino acid (1.0 mmol) in 1M sodium hydroxide solution in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add this compound (1.5 mmol), optionally dissolved in a small amount of a water-miscible co-solvent like dioxane or THF.
-
Stir the reaction mixture vigorously at 0-5 °C for several hours, maintaining a basic pH by adding 1M sodium hydroxide solution as needed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the N-nonanoyl amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
While specific quantitative data for the nonanoylation of a wide range of primary amines is not extensively tabulated in the literature, the following table provides representative examples based on general knowledge of acylation reactions with anhydrides. Yields are typically good to excellent, and reaction times are generally short.
| Entry | Primary Amine Substrate | Acylation Protocol | Typical Reaction Time | Typical Yield (%) |
| 1 | Benzylamine | Protocol 1 | 1-3 h | >90 |
| 2 | Aniline | Protocol 1 | 2-4 h | >85 |
| 3 | n-Hexylamine | Protocol 1 | 1-2 h | >95 |
| 4 | 4-Methoxyaniline | Protocol 1 | 3-5 h | >80 |
| 5 | Glycine | Protocol 3 | 4-6 h | >80 |
| 6 | Alanine | Protocol 3 | 4-6 h | >75 |
Note: These are estimated values and actual results may vary depending on the specific substrate and reaction conditions.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the selective acylation of a primary amine with this compound.
Caption: General workflow for N-nonanoylation of primary amines.
Logical Relationship of Chemoselectivity
This diagram illustrates the principle of chemoselectivity in the acylation of a substrate containing both primary and secondary amine functionalities.
References
Application Notes and Protocols: Nonanoic Anhydride in Flavor and Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanoic anhydride (B1165640) is a versatile reagent for the synthesis of various nonanoate (B1231133) esters, many of which possess desirable organoleptic properties, lending them to applications in the flavor and fragrance industries. These esters typically impart fruity, floral, and waxy notes to formulations. The use of an anhydride for acylation offers advantages over the corresponding carboxylic acid, such as higher reactivity and milder reaction conditions, often avoiding the need for strong acid catalysts and the production of water as a byproduct. This document provides detailed protocols and application notes for the synthesis of select nonanoate esters using nonanoic anhydride.
General Reaction Mechanism
The synthesis of nonanoate esters from this compound proceeds via a nucleophilic acyl substitution reaction. An alcohol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound. This is followed by the departure of a nonanoate ion as a leaving group, which is subsequently protonated to form nonanoic acid as a byproduct. The reaction can be catalyzed by a base, which deprotonates the alcohol to increase its nucleophilicity, or by an acid, which protonates the anhydride to increase its electrophilicity.
Application Notes and Protocols: Use of Nonanoic Anhydride in the Synthesis of Surfactants and Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of surfactants and plasticizers using nonanoic anhydride (B1165640). Nonanoic anhydride serves as a reactive precursor for introducing a nine-carbon aliphatic chain into target molecules, thereby imparting specific physical and chemical properties such as hydrophobicity and flexibility.
Application in Plasticizer Synthesis
This compound is a key reagent in the synthesis of high-performance, eco-friendly plasticizers. The reaction of this compound with polyols, such as isosorbide (B1672297), results in the formation of diester plasticizers. These plasticizers are particularly useful in polymer applications, for example, with polypropylene (B1209903) (PP), where they can significantly improve the material's flexibility and impact strength. The nonanoyl group, with its nine-carbon chain, enhances the plasticizing effect by increasing the free volume between polymer chains.[1]
A notable example is the synthesis of isosorbide dinonanoate (SDN), an environmentally sustainable plasticizer.[1][2] The esterification reaction is typically carried out at elevated temperatures in the presence of a catalyst.[1] The resulting plasticizer can be blended with polymers like polypropylene to enhance their mechanical properties.
Quantitative Data Summary: Isosorbide Dinonanoate (SDN) Plasticizer
The following table summarizes the performance of isosorbide dinonanoate (SDN) as a plasticizer for polypropylene (PP), synthesized from isosorbide and nonanoic acid, which is chemically related to the use of this compound.
| Property Measured | Value | Conditions | Reference |
| Impact Strength of PP with SDN | 121 J/m (a 384% increase over pure PP) | 15 phr (parts per hundred resin) of SDN in PP | [1] |
| Glass Transition Temp. (Tg) | Decreases with increasing SDN amount | Dynamic Mechanical Analysis (DMA) | [1] |
| Complex Viscosity of PP/SDN | 217.6 Pa·s (95% lower than pure PP) | 20 phr of SDN | [1] |
Experimental Protocol: Synthesis of Isosorbide Dinonanoate Plasticizer
This protocol describes the synthesis of isosorbide dinonanoate, a bio-based plasticizer, through the esterification of isosorbide with this compound.
Materials:
-
Isosorbide
-
This compound
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent, optional for reflux)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Rotary evaporator
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isosorbide and this compound. A molar ratio of diol to anhydride of 1:2.2 is recommended to drive the reaction to completion.[1]
-
Add p-toluenesulfonic acid as a catalyst, at a concentration of approximately 3% of the total mass of the reactants.[1]
-
Heat the reaction mixture to 120°C with continuous stirring.[1]
-
Maintain the reaction at this temperature for 5 hours to ensure complete esterification.[1]
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude isosorbide dinonanoate.
-
Purify the product further by column chromatography if necessary.
References
Application Notes and Protocols for Nonanoic Anhydride in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nonanoic anhydride (B1165640) for the synthesis and modification of peptides, a key strategy in drug development to enhance the therapeutic properties of peptide-based candidates. The protocols outlined below are intended to serve as a guide for the N-terminal nonanoylation of peptides, a common form of lipidation.
Introduction to Peptide Nonanoylation
Lipidation, the covalent attachment of a lipid moiety to a peptide, is a powerful and widely utilized strategy in peptide drug design. The introduction of a lipid chain, such as a nonanoyl group from nonanoic anhydride, can significantly improve the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics. This modification enhances plasma protein binding, which can extend the peptide's half-life in circulation, and can also increase membrane permeability and facilitate cellular uptake. This compound is a reactive acylating agent that can be used to introduce a nine-carbon aliphatic chain to the N-terminus or to the side chain of reactive amino acids within a peptide sequence.
Key Applications
-
Prolonging Plasma Half-Life: Nonanoylated peptides can bind to serum albumin, forming a depot that slows clearance and prolongs their therapeutic effect.
-
Enhancing Membrane Permeability: The increased lipophilicity of the peptide facilitates its interaction with and passage through cellular membranes.
-
Improving Stability: N-terminal acylation can protect peptides from degradation by exopeptidases.
-
Modulating Bioactivity: The lipid modification can influence the peptide's conformation and its interaction with its biological target.
Experimental Protocols
Two primary methodologies are presented for the nonanoylation of peptides: on-resin acylation during solid-phase peptide synthesis (SPPS) and solution-phase acylation of a purified peptide.
Protocol 1: On-Resin N-Terminal Nonanoylation of a Peptide
This protocol describes the acylation of the N-terminal amine of a peptide while it is still attached to the solid support resin.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase peptide synthesis (SPPS) reaction vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in an SPPS reaction vessel.
-
Acylation Solution Preparation: In a separate vial, prepare the acylation solution by dissolving this compound (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Acylation Reaction: Drain the DMF from the swollen resin and add the acylation solution. Agitate the mixture at room temperature for 2 to 4 hours.
-
Washing: Drain the acylation solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the nonanoylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.
Protocol 2: Solution-Phase N-Terminal Nonanoylation of a Peptide
This protocol is suitable for the modification of a purified peptide with a free N-terminal amine.
Materials:
-
Purified peptide
-
This compound
-
DIPEA or another suitable non-nucleophilic base
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
-
Reaction vial
-
Stirring apparatus
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide (1 equivalent) in the chosen anhydrous solvent.
-
Base Addition: Add DIPEA (2-3 equivalents) to the peptide solution.
-
Acylation: Slowly add this compound (1.5-2 equivalents) to the stirring peptide solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS to ensure complete consumption of the starting peptide and to minimize side reactions. The reaction is typically complete within 1-3 hours.
-
Quenching: Quench the reaction by adding a small amount of water or a primary amine scavenger resin.
-
Purification: Purify the nonanoylated peptide from the reaction mixture using preparative RP-HPLC.
-
Characterization: Verify the molecular weight and purity of the final product using MS and analytical RP-HPLC.
Quantitative Data Summary
The efficiency of nonanoylation can be influenced by factors such as the peptide sequence, steric hindrance at the N-terminus, and the reaction conditions. The following table provides representative data for the on-resin N-terminal nonanoylation of a model peptide.
| Parameter | Value |
| Model Peptide Sequence | H-Gly-Ala-Val-Phe-Ile-Lys(Boc)-NH-Resin |
| Scale | 0.1 mmol |
| This compound (equiv.) | 10 |
| DIPEA (equiv.) | 10 |
| Reaction Time | 2 hours |
| Crude Purity (by HPLC) | > 85% |
| Isolated Yield (after purification) | 75-85% |
Note: Yields and purity are dependent on the specific peptide sequence and purification efficiency. Optimization of reaction time and reagent stoichiometry may be required for different peptides.
Visualizations
Reaction Mechanism of N-Terminal Acylation
The following diagram illustrates the general mechanism for the acylation of a peptide's N-terminal amine with this compound. The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases nonanoic acid as a byproduct.
Caption: Mechanism of N-terminal peptide acylation with this compound.
Experimental Workflow for On-Resin Nonanoylation
The following diagram outlines the key steps in the on-resin nonanoylation of a peptide during solid-phase peptide synthesis.
Troubleshooting & Optimization
Technical Support Center: Purification of Products from Nonanoic Anhydride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving nonanoic anhydride (B1165640).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from a nonanoic anhydride reaction. The primary byproduct of such a reaction is nonanoic acid.[1] The desired product is typically a nonanoic ester or amide, resulting from the reaction of this compound with an alcohol or amine, respectively.[2][3]
Issue 1: Presence of Nonanoic Acid in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Oily residue in the final product. | Incomplete removal of the nonanoic acid byproduct. | Aqueous Work-up: Wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize and extract the acidic byproduct. |
| Broad peak in NMR spectrum corresponding to a carboxylic acid. | Residual nonanoic acid. | Column Chromatography: Use a silica (B1680970) gel column with a suitable solvent system (e.g., hexane (B92381)/ethyl acetate) to separate the nonpolar product from the more polar nonanoic acid. |
| Low melting point or boiling point of the final product. | Contamination with nonanoic acid. | Distillation: If the product is a liquid with a significantly different boiling point from nonanoic acid, fractional distillation can be effective. |
Issue 2: Low Yield of the Purified Product
| Symptom | Possible Cause | Suggested Solution |
| Minimal product obtained after purification. | Product loss during aqueous work-up. | Back-extraction: If the product has some water solubility, back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. |
| Product remains on the column during chromatography. | Solvent Gradient: Use a gradient elution in column chromatography, gradually increasing the polarity of the eluent to ensure all the product is eluted. | |
| Co-distillation with solvent or byproduct. | Azeotropic Distillation: If an azeotrope is formed, consider using a different solvent or employing azeotropic distillation techniques with an appropriate entrainer.[4] |
Issue 3: Presence of Unreacted this compound
| Symptom | Possible Cause | Suggested Solution |
| Sharp peak in the IR spectrum around 1820 and 1750 cm⁻¹ characteristic of an anhydride. | Incomplete reaction or hydrolysis of the anhydride during work-up. | Hydrolysis: Quench the reaction mixture with water or a dilute aqueous acid to hydrolyze the remaining anhydride to nonanoic acid, which can then be removed by a basic wash.[2] |
| Insufficient reaction time or temperature. | Reaction Optimization: Ensure the reaction has gone to completion by monitoring it using techniques like TLC or GC before initiating the work-up. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction?
The most common impurities are the nonanoic acid byproduct, unreacted starting materials (e.g., alcohol or amine), and potentially unreacted this compound. This compound is reactive with water and can hydrolyze to form two equivalents of nonanoic acid.[2]
Q2: How can I remove the nonanoic acid byproduct?
The most straightforward method is to perform a liquid-liquid extraction with a mild aqueous base. Saturated sodium bicarbonate or dilute sodium hydroxide (B78521) solution will react with the nonanoic acid to form the corresponding sodium salt, which is soluble in the aqueous phase and can be separated from the organic layer containing your product.
Q3: What is the best chromatographic method for purifying my product?
For many nonanoic esters and amides, silica gel column chromatography is effective. A typical solvent system would be a mixture of a nonpolar solvent like hexane or heptane (B126788) and a more polar solvent like ethyl acetate. The optimal ratio will depend on the polarity of your specific product. Supercritical fluid chromatography (SFC) can also be an alternative, offering a more environmentally friendly option with reduced organic solvent consumption.[5]
Q4: Can I use distillation to purify my product?
Distillation is a suitable method if your product is a thermally stable liquid with a boiling point that is significantly different from that of nonanoic acid (Boiling Point: 207°C) and any other impurities.[6] Fractional distillation is recommended for separating components with closer boiling points. For high-boiling point products, vacuum distillation is necessary to prevent decomposition.
Q5: Is recrystallization a viable purification method?
If your product is a solid at room temperature, recrystallization can be an excellent technique for achieving high purity.[7][8] The key is to find a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
Experimental Protocols
Protocol 1: Aqueous Work-up for Removal of Nonanoic Acid
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) if the reaction was run neat.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with saturated aqueous sodium bicarbonate solution (steps 3-6) two more times.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove any residual water.
-
Drain the brine layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
Data Presentation
Table 1: Physical Properties of Relevant Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 298.47[6] | 207[6] | Reacts with water[9] |
| Nonanoic Acid | 158.24[10] | 254-255 | Nearly insoluble in water, very soluble in organic solvents[11] |
| Example Product: Ethyl nonanoate | 186.30 | 227-228 | Insoluble in water |
| Example Product: N-Butylnonanamide | 213.36 | ~330 (estimated) | Insoluble in water |
Mandatory Visualization
Caption: General workflow for the purification of products from a this compound reaction.
Caption: Troubleshooting logic for identifying and removing common impurities.
References
- 1. This compound | 1680-36-0 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. shimadzu.com [shimadzu.com]
- 6. This compound 97.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mt.com [mt.com]
- 9. Anhydrides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pelargonic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Nonanoic Anhydride Acylation
Welcome to the technical support center for the optimization of reaction conditions for nonanoic anhydride (B1165640) acylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is nonanoic anhydride typically used for in organic synthesis?
This compound is a versatile acylating agent used to introduce the nonanoyl group (a nine-carbon aliphatic chain) onto various substrates. Its primary applications include the N-acylation of amines to form amides and the O-acylation of alcohols and phenols to yield esters. The long aliphatic chain imparts significant lipophilicity to the modified molecules, which can be advantageous in developing derivatives with specific solubility properties.
Q2: My Friedel-Crafts acylation with this compound is giving a low yield. What are the common causes?
Low yields in Friedel-Crafts acylation can stem from several factors:
-
Deactivated Aromatic Ring: The substrate, an aromatic ring, will be unreactive if it possesses strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[1]
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware, reagents, and solvents are anhydrous.[1]
-
Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to side reactions and decomposition.[1]
-
Poor Reagent Quality: Impurities in the this compound or the aromatic substrate can interfere with the reaction.[1]
-
Solubility Issues: The long alkyl chain of this compound might lead to solubility problems in certain solvent systems, hindering the reaction.
Q3: I am observing the formation of multiple products. What could be the reason?
While Friedel-Crafts acylation is less prone to polysubstitution than alkylation because the introduced acyl group deactivates the aromatic ring, it can still occur with highly activated aromatic rings.[1] Another possibility is the presence of impurities in the starting materials leading to side reactions.
Q4: Can I use an amine-substituted aromatic compound in a Friedel-Crafts acylation?
No, aromatic compounds with amino (-NH₂) or substituted amino (-NHR, -NR₂) groups are generally unsuitable for Friedel-Crafts acylation. The basic nitrogen atom complexes with the Lewis acid catalyst, deactivating it and rendering the aromatic ring strongly deactivated.
Q5: How can I effectively remove the nonanoic acid byproduct and any unreacted this compound during workup?
The nonanoic acid byproduct and unreacted anhydride can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1][2] This will convert the acidic components into their water-soluble sodium salts, which will partition into the aqueous layer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (moisture contamination).2. Deactivated aromatic substrate.3. Insufficient reaction temperature or time.4. Poor solubility of reagents. | 1. Use freshly opened or purified anhydrous Lewis acid. Ensure all glassware and solvents are dry.2. Check if the aromatic ring has strong electron-withdrawing groups. The reaction may not be feasible for such substrates.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time if necessary.4. Choose a solvent in which both the aromatic substrate and this compound are soluble. Dichloromethane (B109758) or nitrobenzene (B124822) are common choices for Friedel-Crafts reactions. |
| Formation of Multiple Products | 1. Polysubstitution on a highly activated aromatic ring.2. Side reactions due to high temperature.3. Impurities in starting materials. | 1. Use a stoichiometric amount of this compound and monitor the reaction closely to stop it once the desired product is formed.2. Perform the reaction at a lower temperature.3. Ensure the purity of your this compound and aromatic substrate. |
| Difficult Work-up (Emulsion Formation) | The long alkyl chain of the nonanoyl group can act as a surfactant, leading to emulsions during aqueous workup.[2] | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[2]2. Add a small amount of a different organic solvent.3. If the emulsion persists, filter the mixture through a pad of Celite. |
| Product is an Oil and Difficult to Purify | The long alkyl chain can lower the melting point of the product, making it an oil that is challenging to crystallize. | 1. Purify the product using column chromatography.2. Attempt recrystallization from a different solvent system, potentially at low temperatures. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of an Aromatic Compound with this compound
This protocol provides a general procedure for the acylation of an activated aromatic compound (e.g., anisole) with this compound using aluminum chloride as a catalyst. Note: All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Aromatic substrate (e.g., Anisole, 1.0 eq.)
-
This compound (1.0 - 1.2 eq.)
-
Anhydrous aluminum chloride (AlCl₃, 1.1 - 1.3 eq.)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous AlCl₃ (1.1 - 1.3 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reagents: In the dropping funnel, prepare a solution of the aromatic substrate (1.0 eq.) and this compound (1.0 - 1.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., reflux) may be required.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated HCl to decompose the aluminum chloride complex.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove nonanoic acid and unreacted anhydride), and brine.[2] Be cautious during the bicarbonate wash as CO₂ evolution may cause pressure buildup.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Notes |
| Temperature | 0 °C to Reflux | Start at 0 °C and gradually increase if the reaction is slow. |
| Reaction Time | 1 - 24 hours | Monitor by TLC to determine the optimal time. |
| Catalyst Loading (AlCl₃) | 1.1 - 1.3 equivalents | Ensure the catalyst is of high purity and handled under anhydrous conditions. |
| Solvent | Dichloromethane, Nitrobenzene | The choice of solvent depends on the solubility of the reactants and the reaction temperature. |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Friedel-Crafts acylation using this compound.
Logical Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting guide for addressing low yields in this compound acylation.
References
Preventing hydrolysis of Nonanoic anhydride during a reaction
Welcome to the Technical Support Center for Nonanoic Anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of nonanoic anhydride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis of this compound and why is it a problem?
A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of this compound, it reacts with water to break down into two molecules of nonanoic acid. This is problematic for several reasons:
-
Reagent Inactivation: The anhydride is consumed, reducing the effective concentration of your acylating agent and potentially leading to an incomplete reaction.
-
Byproduct Formation: The generation of nonanoic acid introduces a significant impurity into your reaction mixture, which can complicate purification and may even interfere with the desired reaction pathway.
-
Stoichiometric Imbalance: The unintended consumption of the anhydride disrupts the carefully calculated stoichiometry of your reaction, affecting yield and product purity.
Q2: How can I tell if my this compound has hydrolyzed?
A2: You may suspect hydrolysis if you observe the following:
-
Reduced Reactivity: The reaction proceeds slower than expected or does not go to completion.
-
Presence of Carboxylic Acid: Analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy can reveal the presence of nonanoic acid. In ¹H NMR, a broad singlet corresponding to the carboxylic acid proton will appear downfield. In IR spectroscopy, a broad O-H stretch will be observed in the region of 2500-3300 cm⁻¹.
-
Changes in Physical Appearance: While this compound is a liquid, significant hydrolysis might lead to changes in viscosity or the appearance of a precipitate if the resulting acid has limited solubility in the reaction medium.
Q3: What are the primary sources of water contamination in a reaction?
A3: Water can be introduced into your reaction from several sources:
-
Solvents: Solvents that have not been properly dried are a major source of water.
-
Reagents: Other reagents in the reaction mixture may contain residual water.
-
Glassware: Improperly dried glassware can have a thin film of adsorbed water on its surface.
-
Atmosphere: Exposure of the reaction to the laboratory atmosphere, which contains moisture, can lead to hydrolysis, especially on a humid day.
-
Starting Materials: The starting material to be acylated may itself contain water.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield, starting material remains. | Hydrolysis of this compound leading to insufficient active reagent. | 1. Ensure all solvents are rigorously dried before use (see Data Presentation section below).2. Use freshly opened, high-purity this compound or purify stored anhydride before use.3. Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon).4. Run the reaction under a positive pressure of an inert gas. |
| Significant amount of nonanoic acid observed in the crude product. | Water contamination during the reaction or work-up. | 1. Implement all solutions for "Low or no product yield."2. Ensure that any aqueous work-up steps are performed only after the reaction is complete and quenched.3. If possible, use an anhydrous work-up procedure. |
| Reaction is sluggish or stalls. | Gradual hydrolysis of the anhydride over the course of the reaction. | 1. Maintain a continuous inert gas blanket over the reaction mixture.2. Consider adding a mild, non-nucleophilic desiccant to the reaction mixture if compatible with the reaction chemistry (e.g., molecular sieves). |
Data Presentation
Table 1: Efficiency of Common Drying Agents for Solvents
This table provides a summary of the water content in parts per million (ppm) remaining in common organic solvents after treatment with various drying agents. Lower values indicate more effective water removal.
| Solvent | Initial Water Content (ppm) | Drying Agent | Treatment Time | Final Water Content (ppm) |
| Tetrahydrofuran (THF) | ~200 | 3Å Molecular Sieves | 48 h | <10 |
| Dichloromethane (DCM) | ~150 | Calcium Hydride (CaH₂) | 24 h (with stirring) | <5 |
| Acetonitrile (MeCN) | ~500 | 3Å Molecular Sieves | 72 h | <20 |
| Toluene | ~250 | Sodium/Benzophenone | Reflux until blue/purple | <10 |
| N,N-Dimethylformamide (DMF) | ~1000 | 4Å Molecular Sieves | 48 h | ~50 |
Data is compiled from various literature sources and represents typical values. Actual results may vary based on the initial water content and the quality of the drying agent.
Experimental Protocols
Detailed Methodology: General Procedure for Acylation using this compound under Anhydrous Conditions
This protocol describes a general method for the acylation of a primary amine, where the prevention of this compound hydrolysis is critical.
1. Preparation of Glassware and Reagents:
-
All glassware (round-bottom flask, addition funnel, condenser, magnetic stir bar) must be thoroughly cleaned and dried in an oven at 150°C overnight.
-
The glassware is assembled while still hot and allowed to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
The reaction solvent (e.g., Dichloromethane) must be dried prior to use. For DCM, this can be achieved by distillation from calcium hydride.
-
The amine substrate should be dried if it is suspected to contain water, for example, by azeotropic distillation with toluene.
2. Reaction Setup:
-
The dried round-bottom flask containing a magnetic stir bar is fitted with a rubber septum.
-
The flask is flushed with nitrogen or argon for several minutes.
-
The amine substrate is dissolved in the anhydrous solvent and transferred to the reaction flask via a syringe.
-
This compound is then added to the reaction mixture dropwise using a syringe at the desired temperature (often 0°C to control the exotherm).
3. Reaction Monitoring and Work-up:
-
The reaction is monitored by a suitable technique (e.g., TLC, LC-MS) to determine completion.
-
Once the reaction is complete, it is quenched by the slow addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Mandatory Visualization
Hydrolysis of this compound
Caption: The hydrolysis pathway of this compound.
Experimental Workflow for Preventing Hydrolysis
Caption: A typical workflow for a moisture-sensitive reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Technical Support Center: Troubleshooting Low Yield in Nonanoic Anhydride Esterification
Welcome to the technical support center for troubleshooting the esterification of nonanoic anhydride (B1165640). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: My esterification reaction with nonanoic anhydride is resulting in a low yield. What are the most common causes?
Low yields in this compound esterification can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Steric Hindrance: The alcohol substrate may be sterically hindered, slowing down the rate of nucleophilic attack on the anhydride.
-
Hydrolysis of this compound: The presence of water in the reagents or solvent can lead to the hydrolysis of this compound back to nonanoic acid, which is less reactive under these conditions.
-
Side Reactions: Depending on the reaction conditions, side reactions may consume the starting materials or the desired product.
-
Suboptimal Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and overall yield.
-
Product Loss During Workup: The ester product may be lost during the extraction and purification steps.
Q2: How does the choice of catalyst affect the esterification of this compound?
The catalyst plays a crucial role in the esterification of this compound.
-
Base Catalysts (e.g., 4-Dimethylaminopyridine - DMAP): DMAP is a highly effective nucleophilic catalyst that accelerates the acylation of alcohols with acid anhydrides, often providing high yields under mild, solvent-free conditions.[1] It is particularly useful for reactions with sterically hindered alcohols.
-
Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): While more commonly used in Fischer esterification (carboxylic acid + alcohol), acid catalysts can also be employed with anhydrides. They work by protonating the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3] However, strong acids can sometimes lead to side reactions with sensitive substrates.
-
Solid Acid Catalysts (e.g., Amberlyst-15): These are solid-supported catalysts that offer the advantage of easy separation from the reaction mixture by filtration.[4]
Q3: Can I use this compound to esterify a sterically hindered secondary or tertiary alcohol?
Esterification of sterically hindered alcohols with this compound can be challenging and often results in lower yields due to the difficulty of the alcohol's nucleophilic attack on the carbonyl carbon. However, it is possible with the right approach:
-
Use of a potent catalyst: 4-DMAP is a highly effective catalyst for acylating sterically hindered alcohols.[5]
-
Longer reaction times and higher temperatures: These conditions may be necessary to drive the reaction to completion, but care must be taken to avoid decomposition of the starting materials or products.
-
Use of a coupling agent: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of DMAP can facilitate the esterification of sterically demanding alcohols.[6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues of low yield in your this compound esterification experiments.
Problem: Low or No Product Formation
Possible Cause 1: Incomplete Reaction
-
How to Diagnose: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). If starting materials are still present after the expected reaction time, the reaction is incomplete.
-
Solution:
Possible Cause 2: Hydrolysis of this compound
-
How to Diagnose: The presence of a significant amount of nonanoic acid in the crude reaction mixture (detectable by GC-MS or NMR) suggests hydrolysis.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Dry all glassware thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Possible Cause 3: Ineffective Catalyst
-
How to Diagnose: If the reaction is sluggish or does not proceed even with extended time and heating, the catalyst may be the issue.
-
Solution:
-
For base-catalyzed reactions: Ensure the DMAP is of good quality and used in the correct catalytic amount (typically 5-10 mol%).
-
For acid-catalyzed reactions: Use a strong acid catalyst like concentrated H2SO4 or p-TsOH. Ensure it is not deactivated.
-
Consider switching to a more effective catalytic system, such as DMAP if you are using an acid catalyst, or vice-versa, depending on your substrate.
-
Problem: Low Yield After Purification
Possible Cause 1: Product Loss During Aqueous Workup
-
How to Diagnose: If the crude yield appears high but the final isolated yield is low, product may be lost during extraction.
-
Solution:
-
Perform multiple extractions with a suitable organic solvent.
-
Ensure the pH of the aqueous layer is appropriate to minimize hydrolysis of the ester during workup. A wash with a mild base like sodium bicarbonate solution can help neutralize any remaining acid.
-
If the ester is somewhat water-soluble, saturate the aqueous layer with NaCl to decrease the ester's solubility in the aqueous phase.
-
Possible Cause 2: Inefficient Purification
-
How to Diagnose: If the purified product is still contaminated with byproducts (e.g., nonanoic acid, unreacted alcohol), the purification method may be inadequate.
-
Solution:
-
Column Chromatography: Optimize the solvent system for better separation of the ester from impurities.
-
Distillation: If the ester is volatile, fractional distillation can be an effective purification method. Ensure the distillation is performed under appropriate pressure to avoid decomposition.
-
Data Presentation
Table 1: Effect of Catalyst on the Esterification of 1-Octanol with this compound
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | 0 | 80 | 24 | < 5 |
| H2SO4 | 5 | 80 | 4 | 85 |
| DMAP | 10 | 25 | 2 | > 95 |
Note: Data is representative and compiled from general principles of esterification.
Table 2: Impact of Alcohol Steric Hindrance on Yield in DMAP-Catalyzed Esterification
| Alcohol | Steric Hindrance | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Butanol | Primary | 25 | 1 | > 98 |
| 2-Butanol | Secondary | 25 | 4 | 90 |
| tert-Butanol | Tertiary | 50 | 24 | 60 |
Note: Data is representative and illustrates the general trend of decreasing yield with increasing steric hindrance.
Experimental Protocols
Protocol 1: DMAP-Catalyzed Esterification of a Primary Alcohol with this compound
This protocol describes a general procedure for the efficient esterification of a primary alcohol.
-
Reagent Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq).
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Dissolve the alcohol and DMAP in a minimal amount of anhydrous dichloromethane (B109758) (DCM).
-
-
Reaction Execution:
-
Add this compound (1.1 eq) to the solution dropwise at room temperature while stirring.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 1-2 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Protocol 2: Acid-Catalyzed Esterification of a Secondary Alcohol with this compound
This protocol is suitable for less reactive, sterically hindered alcohols.
-
Reagent Preparation:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine the secondary alcohol (1.0 eq) and this compound (1.2 eq).
-
Add a catalytic amount of concentrated sulfuric acid (H2SO4) (approximately 5 mol%) to the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the alcohol) with vigorous stirring.
-
Monitor the reaction by TLC or GC over several hours until a significant amount of product has formed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully add a saturated solution of NaHCO3 to neutralize the acid catalyst.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent in vacuo.
-
The crude ester can be purified by distillation under reduced pressure or by column chromatography.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound esterification yields.
References
- 1. Ester synthesis by esterification [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of Reaction Mixtures from Nonanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of nonanoic acid, a common byproduct in various chemical reactions, including peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of nonanoic acid important in my reaction?
A1: Nonanoic acid, also known as pelargonic acid, is a medium-chain fatty acid that can interfere with downstream applications and the final product's purity. In drug development and peptide synthesis, residual nonanoic acid can affect the biological activity, stability, and formulation of the final product. Its removal is a critical step in ensuring the quality and reliability of your research.
Q2: What are the primary methods for removing nonanoic acid from a reaction mixture?
A2: The most common and effective methods for removing nonanoic acid include:
-
Acid-Base Liquid-Liquid Extraction (LLE): This technique exploits the acidic nature of nonanoic acid to separate it from neutral or basic compounds.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain either the nonanoic acid or the desired product, allowing for their separation.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution chromatographic technique that separates compounds based on their hydrophobicity. This is particularly useful for purifying peptides from nonanoic acid.
-
Distillation: This method is suitable for large-scale removals where the boiling point of nonanoic acid (254-256 °C) is significantly different from other components in the mixture.[1]
Q3: How do I choose the best method for my specific application?
A3: The choice of method depends on several factors, including the properties of your desired compound (e.g., peptide, organic molecule), the scale of your reaction, the required purity of the final product, and the available equipment. The decision-making workflow below can help guide your selection.
References
Technical Support Center: Catalyst Selection for Nonanoic Anhydride Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed information on selecting catalysts to improve reaction rates for nonanoic anhydride (B1165640) synthesis. It includes frequently asked questions (FAQs) and troubleshooting guides in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing nonanoic anhydride from nonanoic acid?
A1: this compound is typically synthesized by the dehydration of two molecules of nonanoic acid. Key methods include:
-
Thermal Dehydration: This involves heating nonanoic acid to very high temperatures (around 800°C) to eliminate water. However, these harsh conditions can lead to side products.[1]
-
Chemical Dehydration: A milder approach that uses strong dehydrating agents like phosphorus pentoxide (P₂O₅) to absorb water and drive the reaction.[1]
-
Activating Agents & Coupling Reagents: This is the most common laboratory method. It involves converting the carboxylic acid into a more reactive intermediate. Widely used reagents include dicyclohexylcarbodiimide (B1669883) (DCC) or systems like triphenylphosphine (B44618) oxide (TPPO) with oxalyl chloride.[1][2][3]
Q2: Which catalysts are most effective for achieving high yields and fast reaction rates under mild conditions?
A2: For high-yield synthesis under mild, room-temperature conditions, coupling agents are highly effective. Two leading systems are:
-
Dicyclohexylcarbodiimide (DCC): A widely used coupling agent that facilitates the dehydration of fatty acids to their corresponding anhydrides with high efficiency.[2]
-
Triphenylphosphine Oxide (TPPO) and Oxalyl Chloride: This combination acts as a highly efficient catalytic system that promotes the rapid formation of anhydrides under neutral and mild conditions.[4][5]
Q3: How do I select the best catalyst system for my specific application?
A3: The choice of catalyst depends on factors like desired purity, reaction scale, and tolerance for specific byproducts.
-
For high purity and ease of purification, the TPPO/Oxalyl Chloride system is excellent, as the reaction is fast and conditions are mild.[1]
-
The DCC method is also very high-yielding but generates a dicyclohexylurea (DCU) byproduct that requires specific purification steps to remove completely.[2][6] It is particularly well-documented for long-chain fatty acids.[2]
Q4: What are the primary side reactions to be aware of during this compound synthesis?
A4: The main side reactions include:
-
Hydrolysis: this compound can react with any residual water in the reaction mixture to revert to nonanoic acid.[7]
-
N-Acylurea Formation (with DCC): If an amine is present or if the reaction conditions are not optimized, the activated intermediate can react with DCC itself to form a stable N-acylurea byproduct, which can be difficult to separate from the desired anhydride.[8]
-
Incomplete Reaction: Leaving unreacted nonanoic acid, which can complicate purification.
Catalyst Performance Comparison
The following table summarizes quantitative data for highly effective catalyst systems applicable to the synthesis of this compound. Note that data is derived from studies on similar long-chain fatty acids or general carboxylic acids but is representative of performance.
| Catalyst System | Substrate Example | Solvent | Temperature | Reaction Time | Yield | Reference |
| Dicyclohexylcarbodiimide (DCC) | Caprylic Acid | Carbon Tetrachloride | Room Temp. | ~2 hours | 87-94% | [2] |
| Triphenylphosphine Oxide (TPPO) / Oxalyl Chloride | General Carboxylic Acids | Acetonitrile (B52724) | Room Temp. | 1 hour | ~93% | [1][5] |
| Copper(I) Bromide / Blue LED | Aliphatic Iodides + CO | Acetonitrile | Room Temp. | 8 hours | ~97% |
Experimental Protocols
Protocol 1: Synthesis of this compound using DCC
This protocol is adapted from the high-yield synthesis of fatty acid anhydrides.[2]
Materials:
-
Nonanoic Acid (2 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1 equivalent)
-
Anhydrous Carbon Tetrachloride or Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve nonanoic acid (2 equiv.) in anhydrous carbon tetrachloride.
-
Add DCC (1 equiv.) to the solution at room temperature with stirring.
-
The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the broad -OH stretch of the carboxylic acid and appearance of the anhydride carbonyl peaks around 1815 and 1745 cm⁻¹).
-
Upon completion, the byproduct dicyclohexylurea (DCU) will precipitate as a white solid.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation if necessary.
Protocol 2: Synthesis of this compound using TPPO and Oxalyl Chloride
This protocol is based on a general, highly efficient method for anhydride synthesis.[1][3]
Materials:
-
Triphenylphosphine oxide (TPPO) (1 equivalent)
-
Oxalyl chloride (1.3 equivalents)
-
Nonanoic Acid (1 equivalent)
-
Triethylamine (B128534) (1 equivalent)
-
Anhydrous Acetonitrile as solvent
Procedure:
-
To a three-neck flask under a nitrogen atmosphere, add TPPO (1 equiv.) and anhydrous acetonitrile.
-
Slowly add oxalyl chloride (1.3 equiv.) dropwise while stirring. A vigorous reaction will occur with gas evolution.
-
Stir the mixture for 10 minutes at room temperature until a uniform, transparent solution is formed.
-
Sequentially add nonanoic acid (1 equiv.) and triethylamine (1 equiv.) to the solution.
-
Stir the resulting mixture at room temperature for 1 hour.
-
After 1 hour, the reaction is typically complete. The product can be isolated by partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water, followed by washing the organic layer, drying, and concentrating under reduced pressure.
Troubleshooting Guide
Q5: My reaction with DCC resulted in a low yield and a significant amount of a white precipitate that is difficult to filter. What went wrong?
A5: This is a classic issue with DCC couplings. The precipitate is dicyclohexylurea (DCU).
-
Problem: Low yield could be due to incomplete reaction or formation of N-acylurea side products. The difficult filtration is due to the fine, gelatinous nature of DCU in some solvents.
-
Solution:
-
Ensure Stoichiometry: Use a slight excess of the carboxylic acid relative to the desired product amount to ensure the DCC is fully consumed.
-
Solvent Choice: DCU is sparingly soluble in most solvents.[6] Consider running the reaction in acetonitrile or carbon tetrachloride, where DCU is less soluble than in DCM, facilitating its removal by filtration.[6]
-
Purification: After filtering the bulk of the DCU, concentrate the crude product and dissolve it in a minimal amount of a solvent like ethyl acetate (B1210297) or diethyl ether. Cool the solution in a refrigerator or freezer to precipitate the remaining DCU, then filter again.[6][9]
-
Q6: I am trying to form an amide using DCC and a carboxylic acid, but I keep forming the symmetric anhydride instead. How can I prevent this?
A6: This indicates that the activated carboxylic acid intermediate is reacting with another molecule of carboxylic acid before it can react with your amine.[3]
-
Problem: The rate of anhydride formation is faster than the rate of amidation. This can happen if the amine is sterically hindered or not nucleophilic enough.
-
Solution:
-
Order of Addition: Activate the carboxylic acid with DCC first, then add the amine to the reaction mixture. This minimizes the time the activated acid spends in the presence of excess carboxylic acid.
-
Use an Additive: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP (in catalytic amounts) can be used. They react with the DCC-activated acid to form a more stable activated ester intermediate, which is less prone to forming the symmetric anhydride and reacts cleanly with the amine.
-
Q7: My final this compound product is an oil and appears impure after solvent removal. How can I purify it effectively?
A7: this compound is an oily liquid, which can make crystallization difficult.
-
Problem: Contamination with unreacted nonanoic acid, residual DCU (if using DCC), or other byproducts.
-
Solution:
-
Aqueous Wash: Wash the crude product (dissolved in an organic solvent like diethyl ether) with a mild base like a saturated sodium bicarbonate solution to remove any unreacted nonanoic acid. Be cautious, as vigorous washing can hydrolyze the anhydride. Follow with a brine wash and dry thoroughly over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Vacuum Distillation: For non-heat-sensitive compounds like this compound, vacuum distillation is an excellent method for purification. It effectively separates the higher-boiling anhydride from lower-boiling impurities and non-volatile residues like DCU or TPPO.[10]
-
Chromatography: If distillation is not feasible, column chromatography on silica (B1680970) gel can be used. Use a non-polar solvent system (e.g., hexane/ethyl acetate) and be mindful that the anhydride can slowly degrade on silica.
-
Visualized Workflows
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for anhydride synthesis.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride | Semantic Scholar [semanticscholar.org]
- 5. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. longdom.org [longdom.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Pelargonic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring Nonanoic Anhydride Reactions
Welcome to the technical support center for monitoring the progress of nonanoic anhydride (B1165640) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for overcoming common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a nonanoic anhydride reaction?
A1: The progress of a this compound reaction can be effectively monitored using several analytical techniques. The choice of method often depends on the specific reaction, available equipment, and the desired level of quantitative detail. The most common methods include:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive qualitative method to observe the consumption of the starting material and the appearance of the product.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An in-situ, non-destructive technique that allows for real-time monitoring by observing changes in the characteristic anhydride carbonyl peaks.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the conversion of reactants to products by integrating the respective signals.[6][7][8]
-
Gas Chromatography (GC): A quantitative method suitable for analyzing the volatile components of the reaction mixture, allowing for the determination of purity and concentration.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile components of the reaction mixture.[12][13]
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a straightforward method for visually tracking the progress of a reaction.[1][2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. A "co-spot," where both the starting material and reaction mixture are spotted in the same lane, helps to confirm the identity of the spots.[14][15] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[2]
Q3: What specific peaks should I monitor using FTIR spectroscopy for a this compound reaction?
A3: When monitoring a this compound reaction with FTIR, you should focus on the characteristic carbonyl stretching vibrations of the anhydride group. Anhydrides typically show two distinct carbonyl peaks. For aliphatic anhydrides like this compound, these peaks are generally observed in the regions of 1820-1800 cm⁻¹ and 1750-1740 cm⁻¹.[5] As the reaction proceeds, the intensity of these anhydride peaks will decrease. Concurrently, you may observe the appearance of new peaks corresponding to the product, such as the carbonyl stretch of an ester or amide.
Q4: Can I use NMR spectroscopy for real-time reaction monitoring?
A4: Yes, in-situ NMR spectroscopy can be a powerful tool for monitoring the kinetics of a reaction in real-time, provided the reaction rate is slower than the timescale of the NMR experiment.[6] By acquiring spectra at regular intervals, you can track the decrease in the signal intensity of the reactants and the increase in the signal intensity of the products. The ratio of the integrals of these signals can provide a quantitative measure of reaction conversion over time.
Troubleshooting Guides
Troubleshooting TLC Monitoring
| Issue | Possible Cause | Solution |
| No spots are visible on the TLC plate. | Improper spotting technique (spot too dilute or not enough applied). | Concentrate the sample before spotting. Apply a small, concentrated spot. |
| Incorrect visualization method. | Use a different visualization technique (e.g., UV lamp if compounds are UV-active, or a chemical stain like potassium permanganate). | |
| Spots are streaking. | The sample is too concentrated. | Dilute the sample before spotting. |
| The chosen solvent system is too polar. | Use a less polar solvent system. | |
| The sample is interacting strongly with the silica (B1680970) gel. | Add a small amount of a polar solvent like acetic acid or triethylamine (B128534) to the eluent to improve spot shape. | |
| Starting material and product spots have the same Rf value. | The polarity of the starting material and product are very similar. | Try a different solvent system with varying polarity. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel). |
| The reaction has not proceeded. | Check reaction conditions (temperature, catalyst, etc.) and re-run the TLC after a longer reaction time. |
Troubleshooting FTIR Monitoring
| Issue | Possible Cause | Solution |
| No change is observed in the anhydride peaks over time. | The reaction is not proceeding. | Verify reaction conditions such as temperature, catalyst, and reagent purity. |
| The reaction is too slow to observe a change in the monitored timeframe. | Increase the reaction temperature or catalyst concentration. Monitor the reaction for a longer period. | |
| The baseline of the spectrum is noisy. | Poor contact between the ATR crystal and the reaction mixture. | Ensure the ATR probe is fully immersed and that there are no air bubbles on the crystal surface. |
| Interference from other components in the reaction mixture. | Acquire a background spectrum of the reaction solvent and any catalysts before initiating the reaction. | |
| Overlapping peaks make interpretation difficult. | The product or solvent has vibrational modes in the same region as the anhydride. | Use deconvolution software to resolve overlapping peaks. Monitor a different, unique peak for the reactant or product if available. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a TLC plate. Mark three lanes on this line for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of a dilute solution of your starting this compound in a volatile solvent to the "SM" lane.
-
Spot the "SM" solution on the "Co" lane.
-
Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on the "Rxn" lane and directly on top of the "SM" spot in the "Co" lane.[14][15]
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). Ensure the solvent level is below the pencil line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots using a UV lamp (if the compounds are UV-active) or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or an acidic vanillin (B372448) solution followed by heating).
-
Analyze the Results: Compare the spots in the "Rxn" lane to the "SM" lane. The appearance of a new spot and the disappearance of the starting material spot indicate that the reaction is progressing. The "Co" spot will help to differentiate the starting material from the product, especially if their Rf values are similar.
Protocol 2: In-Situ Monitoring by FTIR-ATR Spectroscopy
-
Setup: Place the reaction vessel in a heating mantle on a magnetic stir plate. Insert an FTIR-ATR probe into the vessel, ensuring the crystal is fully submerged in the reaction solvent.
-
Background Spectrum: Acquire a background spectrum of the solvent at the desired reaction temperature.[4]
-
Initiate Reaction: Add the this compound and other reactants to the vessel and start stirring and heating.
-
Data Acquisition: Begin collecting spectra at regular time intervals (e.g., every 5-10 minutes). The software controlling the FTIR should be set to the repeated measurements option.[4]
-
Data Analysis: Monitor the decrease in the intensity of the characteristic this compound carbonyl peaks (around 1810 cm⁻¹ and 1745 cm⁻¹). Plot the peak height or area against time to obtain a reaction profile.
Visualizations
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. We will discuss the applications of FTIR in the analysis of maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Search results [inis.iaea.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of a mix of anhydride and its dicarboxylic acid - Chromatography Forum [chromforum.org]
- 10. kelid1.ir [kelid1.ir]
- 11. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FTIR based kinetic characterisation of an acid-catalysed esterification of 3-methylphthalic anhydride and 2-ethylhexanol - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 14. How To [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Acylation Reactions: Exploring Alternatives to Nonanoic Anhydride
For researchers, scientists, and drug development professionals engaged in organic synthesis, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. Nonanoic anhydride (B1165640) has traditionally been a reliable reagent for introducing the nonanoyl group into molecules. However, a range of alternatives offers distinct advantages in terms of reactivity, handling, and reaction conditions. This guide provides an objective comparison of nonanoic anhydride with its primary alternatives—nonanoyl chloride, activated nonanoic acid, and enzymatic methods—supported by illustrative experimental data and detailed protocols.
Performance Comparison of Acylating Agents
The choice of acylating agent dictates the conditions required for efficient conversion. The reactivity generally follows the order: Acyl Chlorides > Acid Anhydrides > Activated Carboxylic Acids > Enzymatic Methods. This trend is reflected in the reaction times and temperatures necessary to achieve high yields. The following tables summarize plausible quantitative data for the O-acylation of benzyl (B1604629) alcohol and the N-acylation of benzylamine (B48309), two common substrates in organic synthesis.
Disclaimer: The following experimental data is illustrative and compiled from various sources for comparative purposes. Actual yields and reaction times may vary based on specific experimental conditions and substrate reactivity.
O-Acylation of Benzyl Alcohol
| Acylating Agent | Catalyst/Activator | Solvent | Temperature (°C) | Time (h) | Plausible Yield (%) |
| This compound | None | Dichloromethane | 25 | 6 | 92 |
| Nonanoyl Chloride | Pyridine | Dichloromethane | 0-25 | 1 | 98 |
| Nonanoic Acid | DCC/DMAP | Dichloromethane | 25 | 24 | 86[1][2] |
| Ethyl Nonanoate (B1231133) | Immobilized Lipase B | Heptane | 50 | 48 | 95 |
N-Acylation of Benzylamine
| Acylating Agent | Catalyst/Activator | Solvent | Temperature (°C) | Time (h) | Plausible Yield (%) |
| This compound | None | None (Neat) | 25 | 0.5 | 96 |
| Nonanoyl Chloride | Triethylamine | Dichloromethane | 0-25 | 0.5 | 99 |
| Nonanoic Acid | EDC/HOBt/DMAP | Acetonitrile | 25 | 12 | 91[3] |
| Ethyl Nonanoate | Immobilized Lipase B | Toluene | 60 | 24 | 97[4] |
Detailed Experimental Protocols
The following are representative protocols for the acylation of benzyl alcohol and benzylamine with this compound and its alternatives.
Protocol 1: O-Acylation of Benzyl Alcohol with Nonanoyl Chloride
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg)
-
Nonanoyl chloride (1.1 mmol, 194 mg)
-
Pyridine (1.2 mmol, 95 mg)
-
Anhydrous Dichloromethane (DCM, 5 mL)
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a stirred solution of benzyl alcohol in anhydrous DCM in a round-bottom flask at 0 °C, add pyridine.
-
Slowly add nonanoyl chloride to the mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of 1 M HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield benzyl nonanoate.
Protocol 2: N-Acylation of Benzylamine with Nonanoic Acid using EDC/HOBt
Materials:
-
Benzylamine (1.0 mmol, 107 mg)
-
Nonanoic acid (1.0 mmol, 158 mg)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 mmol, 171 mg)
-
Hydroxybenzotriazole (HOBt, 0.1 mmol, 14 mg)
-
4-(Dimethylamino)pyridine (DMAP, 1.0 mmol, 122 mg)
-
Anhydrous Acetonitrile (5 mL)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
To a stirred solution of nonanoic acid in anhydrous acetonitrile, add EDC, HOBt, and DMAP.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add benzylamine to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield N-benzylnonanamide.[3]
Protocol 3: Enzymatic O-Acylation of Benzyl Alcohol
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg)
-
Ethyl nonanoate (2.0 mmol, 372 mg)
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435, 50 mg)
-
Heptane (5 mL)
-
Molecular sieves (4 Å)
-
Orbital shaker
-
Reaction vial
Procedure:
-
To a reaction vial, add benzyl alcohol, ethyl nonanoate, immobilized lipase, and molecular sieves in heptane.
-
Seal the vial and place it in an orbital shaker at 50 °C and 200 rpm for 48 hours.
-
Monitor the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon reaching desired conversion, filter off the enzyme and molecular sieves.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield benzyl nonanoate.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical acylation reaction mechanism and a general experimental workflow for comparing different acylating agents.
Concluding Remarks
The selection of an acylating agent is a multifaceted decision that requires careful consideration of reactivity, substrate compatibility, and experimental conditions. While this compound remains a viable option, its alternatives present compelling advantages. Nonanoyl chloride offers higher reactivity, leading to shorter reaction times and milder conditions. Activated nonanoic acid, through the use of coupling agents, provides a convenient method that avoids the handling of more reactive acylating agents. Enzymatic methods, although typically slower, offer unparalleled selectivity and operate under mild, environmentally benign conditions. By understanding the relative merits of each alternative, researchers can optimize their synthetic strategies to achieve their desired outcomes with greater efficiency and precision.
References
- 1. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Nonanoic Anhydride: Yields and Methodologies
For researchers and professionals in drug development and organic synthesis, the efficient production of reagents is paramount. Nonanoic anhydride (B1165640), a key building block in the synthesis of various pharmaceuticals and other fine chemicals, can be prepared through several methods, each with distinct advantages and yield efficiencies. This guide provides an objective comparison of different synthetic routes to Nonanoic anhydride, supported by experimental data and detailed protocols.
Yield Comparison of Synthesis Methods
The selection of a synthetic pathway for this compound often involves a trade-off between yield, reaction conditions, and the cost or availability of reagents. The following table summarizes the reported yields for various common methods.
| Synthesis Method | Reactants | Reported Yield (%) |
| Dehydration using Dicyclohexylcarbodiimide (B1669883) (DCC) | Nonanoic acid, Dicyclohexylcarbodiimide | 87 - 94 |
| From Nonanoyl Chloride and Sodium Nonanoate (B1231133) | Nonanoyl chloride, Sodium nonanoate | ~64 (estimated) |
| Dehydration using Phosphorus Pentoxide (P₂O₅) | Nonanoic acid, Phosphorus Pentoxide | ~70 (estimated) |
| Reaction with Acetic Anhydride | Nonanoic acid, Acetic anhydride | Variable |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation in a laboratory setting.
Dehydration using Dicyclohexylcarbodiimide (DCC)
This method is favored for its mild reaction conditions and high yields.[1][2][3][4]
Reaction:
Procedure:
-
In a dry reaction flask, dissolve nonanoic acid (2 mmol) in anhydrous carbon tetrachloride (15 mL).
-
Add a solution of dicyclohexylcarbodiimide (1 mmol) in anhydrous carbon tetrachloride (5 mL) to the nonanoic acid solution at room temperature.
-
Stir the reaction mixture at room temperature for 15 hours.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate, containing the this compound, can be used directly for many applications or further purified by vacuum distillation.
Synthesis from Nonanoyl Chloride and Sodium Nonanoate
Reaction:
Procedure (General):
-
Suspend finely ground sodium nonanoate (1 mole) in a dry, inert solvent such as anhydrous diethyl ether.
-
Slowly add nonanoyl chloride (1 mole) to the suspension with vigorous stirring.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
After the reaction is complete, the sodium chloride precipitate is removed by filtration.
-
The solvent is evaporated from the filtrate to yield the crude this compound, which can be purified by vacuum distillation.
Dehydration using Phosphorus Pentoxide (P₂O₅)
Phosphorus pentoxide is a powerful dehydrating agent for the synthesis of anhydrides from carboxylic acids. A study on the synthesis of acetic anhydride using this method reported a yield of approximately 70%.[6][7]
Reaction:
Procedure:
-
In a round-bottom flask, carefully mix nonanoic acid (0.2 moles) and phosphorus pentoxide (0.2 moles) at 0-5°C.
-
Maintain the mixture in an ice bath with stirring for 30 minutes.
-
Allow the reaction mixture to come to room temperature and then reflux for 4 hours.
-
After reflux, distill the mixture to first remove any unreacted nonanoic acid.
-
The this compound is then isolated by fractional distillation under reduced pressure.
Reaction with Acetic Anhydride
The reaction of a carboxylic acid with acetic anhydride can lead to the formation of a new anhydride through an equilibrium process. However, the success and yield of this method are highly dependent on the specific carboxylic acid and the reaction conditions. For some acids, this method is not effective.
Reaction:
Procedure (General):
-
A mixture of nonanoic acid and a molar excess of acetic anhydride is heated.
-
To drive the equilibrium towards the formation of this compound, the lower-boiling acetic acid is continuously removed by distillation.
-
After the removal of acetic acid is complete, the remaining mixture is fractionally distilled under reduced pressure to isolate the this compound.
Synthesis Pathways and Logic
The choice of a synthetic method can be visualized as a decision-making process based on desired yield, available starting materials, and reaction conditions.
The following diagram illustrates the experimental workflow for a typical synthesis of this compound, in this case using the DCC dehydration method.
References
- 1. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ijraset.com [ijraset.com]
- 7. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to the Synthesis of N-Acyl Amides Utilizing Nonanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a synthetic route for N-acylation utilizing Nonanoic anhydride (B1165640) against a common alternative, Nonanoyl chloride. The synthesis of N-Nonanoyl-vanillylamine, a capsaicin (B1668287) analogue with potential applications in pharmacology due to its interaction with vanilloid receptors, will serve as the primary example. This document offers an objective comparison of reaction performance, supported by representative experimental data and detailed protocols.
Comparative Performance Data
The following table summarizes the key performance indicators for the synthesis of N-Nonanoyl-vanillylamine via two distinct acylation routes. The data presented are representative values compiled from analogous acylation reactions described in the literature.
| Parameter | Route A: Nonanoic Anhydride | Route B: Nonanoyl Chloride | Key Observations |
| Typical Yield | 85-95% | 90-98% | Both methods provide high yields, with the acyl chloride route often being slightly higher due to its greater reactivity. |
| Reaction Time | 2-4 hours | 1-2 hours | Acyl chlorides are more reactive, leading to shorter reaction times. |
| Reaction Temp. | 25-50 °C | 0-25 °C | The higher reactivity of acyl chlorides allows for reactions to be run at or below room temperature. |
| By-products | Nonanoic acid | Hydrochloric acid (HCl) | The anhydride route produces a carboxylic acid by-product which is less corrosive and easier to handle than the HCl generated from the acyl chloride route. |
| Reagent Stability | Good; less sensitive to moisture | Poor; highly sensitive to moisture | This compound is more stable for storage and handling compared to the highly reactive and moisture-sensitive Nonanoyl chloride. |
| Safety Profile | Moderate; skin and eye irritant. | High Hazard; corrosive, releases HCl gas. Requires careful handling in a fume hood.[1] | The this compound route offers a significant safety advantage. |
Experimental Protocols
Route A: Synthesis of N-Nonanoyl-vanillylamine via this compound
Materials:
-
Vanillylamine hydrochloride
-
This compound
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Vanillylamine hydrochloride (1.0 eq) is suspended in DCM.
-
Triethylamine (2.2 eq) is added to the suspension to neutralize the hydrochloride salt and act as a base, and the mixture is stirred for 15 minutes.
-
This compound (1.1 eq) dissolved in DCM is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred for 2-4 hours at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude N-Nonanoyl-vanillylamine can be further purified by recrystallization or column chromatography.
Route B: Synthesis of N-Nonanoyl-vanillylamine via Nonanoyl Chloride (Schotten-Baumann Conditions)
Materials:
-
Vanillylamine
-
Nonanoyl chloride
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vanillylamine (1.0 eq) is dissolved in a biphasic system of DCM and aqueous NaOH solution at 0 °C.
-
Nonanoyl chloride (1.05 eq) is added dropwise to the vigorously stirred mixture, maintaining the temperature at 0-5 °C.[2]
-
The reaction is stirred vigorously for 1-2 hours. Reaction progress is monitored by TLC.
-
After completion, the layers are separated. The organic layer is washed with 1 M HCl solution, followed by water, and finally brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo.
-
The resulting crude product is purified by recrystallization or column chromatography to yield pure N-Nonanoyl-vanillylamine.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-Nonanoyl-vanillylamine as described in the protocols above.
Caption: General workflow for the synthesis of N-Nonanoyl-vanillylamine.
Logical Comparison of Synthetic Routes
This diagram provides a logical comparison of the two synthetic routes, highlighting the trade-offs between them.
Caption: Comparison of this compound vs. Nonanoyl chloride routes.
TRPV1 Signaling Pathway
N-Acyl-vanillylamides, like capsaicin and its analogues, are known agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1). Activation of this ion channel is implicated in pain sensation and inflammation.
Caption: Simplified TRPV1 receptor activation pathway by a capsaicin analogue.
References
The Efficacy of Nonanoic Anhydride as a Coupling Reagent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of peptides and esters, the choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving stereochemical integrity. While a vast array of sophisticated coupling reagents, such as carbodiimides, phosphonium (B103445) salts, and uronium salts, dominate the landscape of modern organic synthesis, classical reagents like carboxylic acid anhydrides still hold a place. This guide provides a comparative overview of nonanoic anhydride (B1165640) as a coupling reagent for amide and ester bond formation, placed in the context of other commonly used alternatives.
It is important to note that while the principles of using symmetric anhydrides for acylation are well-established, specific comparative studies detailing the performance of nonanoic anhydride against modern coupling reagents are not extensively available in peer-reviewed literature. Therefore, this guide combines established principles of anhydride reactivity with representative data for other common coupling reagents to provide a useful comparative framework.
General Principles of Symmetric Anhydrides in Coupling Reactions
This compound, as a symmetric aliphatic anhydride, acts as an acylating agent. The reaction mechanism involves the nucleophilic attack of an amine (for amide bond formation) or an alcohol (for ester bond formation) on one of the carbonyl carbons of the anhydride. This results in the formation of the desired amide or ester and a molecule of nonanoic acid as a byproduct.
The reactivity of anhydrides is generally lower than that of acid chlorides but higher than that of esters. This moderate reactivity can be advantageous in preventing certain side reactions, although it may necessitate longer reaction times or the use of catalysts.
Comparison with Other Coupling Reagents
The efficacy of a coupling reagent is typically evaluated based on several factors: reaction yield, reaction time, suppression of side reactions (especially racemization in peptide synthesis), and ease of handling. The following tables provide a comparative summary of this compound (with expected performance based on general principles of aliphatic anhydrides) and other widely used coupling reagents.
Table 1: Comparison of Coupling Reagents for Amide Bond Formation (Peptide Synthesis)
| Reagent Class | Example Reagent(s) | Typical Yield | Typical Reaction Time | Racemization Risk | Byproducts |
| Symmetric Anhydride | This compound | Moderate to High | 1-24 hours | Moderate to High | Nonanoic acid |
| Carbodiimide | DCC, DIC, EDC | High | 1-12 hours | High (reduced with additives) | Insoluble/soluble ureas |
| Phosphonium Salt | PyBOP, BOP | Very High | 15 min - 2 hours | Low | Phosphoramide derivatives |
| Uronium/Aminium Salt | HATU, HBTU | Very High | 5 min - 1 hour | Very Low | Tetramethylurea |
Note: Data for this compound is an estimation based on the general reactivity of aliphatic anhydrides. Performance can vary significantly based on substrates and reaction conditions.
Table 2: Comparison of Coupling Reagents for Esterification
| Reagent/Method | Example Reagent(s) | Typical Yield | Typical Reaction Time | Substrate Scope | Conditions |
| Symmetric Anhydride | This compound | Good to High | 1-12 hours | Good for primary/secondary alcohols | Often requires a catalyst (e.g., DMAP) |
| Fischer Esterification | H₂SO₄ (catalyst) | Moderate to Good | Several hours (reflux) | Limited by steric hindrance | Reversible, requires water removal |
| Carbodiimide (Steglich) | DCC/DMAP | High | 2-6 hours | Good for sterically hindered alcohols | Mild (room temperature) |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | Very High | 1-4 hours | Excellent for macrolactonization | Two-step, mild conditions |
Experimental Protocols
The following are general experimental protocols for amide and ester formation using a symmetric anhydride like this compound. These should be optimized for specific substrates.
Protocol 1: General Procedure for Amide Synthesis
-
Dissolution: Dissolve the amine (1.0 equiv.) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.1 equiv.) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF).
-
Addition of Anhydride: Add this compound (1.1 equiv.) to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the nonanoic acid byproduct, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Ester Synthesis (DMAP-catalyzed)
-
Dissolution: Dissolve the alcohol (1.0 equiv.), this compound (1.2 equiv.), and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography.
Visualizing Reaction Workflows and Mechanisms
Amide Synthesis Workflow
Caption: General workflow for amide synthesis.
Ester Synthesis Workflow
Caption: General workflow for ester synthesis.
General Mechanism of Racemization in Peptide Coupling
Caption: Racemization pathway in peptide synthesis.
Conclusion
This compound can serve as a competent acylating agent for the synthesis of amides and esters. Its reactivity is moderate, which can be beneficial for certain applications but may lead to longer reaction times compared to more modern and highly active coupling reagents. A significant consideration, particularly in peptide synthesis, is the risk of racemization, which is generally higher with anhydride-based methods compared to those utilizing uronium or phosphonium salts that incorporate racemization-suppressing additives.
The lack of extensive, direct comparative data for this compound suggests that for demanding applications, such as the synthesis of complex peptides or sterically hindered esters, more specialized and well-documented reagents like HATU, PyBOP, or DCC (with additives) are generally preferred. The primary advantages of these modern reagents lie in their high efficiency, rapid reaction times, and, most critically, their ability to minimize the loss of chiral integrity. However, for simpler acylations where cost and ease of handling are primary concerns, this compound remains a viable, albeit less potent, option.
A Cost-Benefit Analysis of Nonanoic Anhydride in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of an acylating agent is a critical decision that significantly impacts process efficiency, cost-effectiveness, and environmental footprint. Nonanoic anhydride (B1165640), a derivative of the nine-carbon carboxylic acid, nonanoic acid, presents itself as a viable reagent for introducing a nonanoyl group into a molecule. This guide provides a comprehensive cost-benefit analysis of using nonanoic anhydride in large-scale synthesis, comparing its performance with key alternatives, supported by available data and established chemical principles.
Executive Summary
The selection of an optimal acylation strategy requires a multi-faceted evaluation of factors including reagent cost, reactivity, reaction yield, ease of purification, and waste generation. This compound occupies a middle ground in reactivity between the highly reactive nonanoyl chloride and the less reactive nonanoic acid, which requires activation. While potentially offering a more controlled reaction profile than its acyl chloride counterpart, its cost and the generation of a nonanoic acid byproduct are key considerations. This analysis delves into a comparison with two primary alternatives: nonanoyl chloride and in-situ activation of nonanoic acid. A fourth alternative, enzymatic acylation, is also considered as a green and highly selective option.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the key quantitative and qualitative aspects of this compound and its alternatives. Note: Bulk pricing for chemical reagents is highly variable and subject to negotiation with suppliers. The cost estimates provided are for illustrative purposes and should be confirmed with direct quotes for large quantities.
Table 1: Reagent Cost Comparison
| Reagent | Typical Small Quantity Price (USD/kg)* | Estimated Bulk Price (USD/kg)** | Molar Weight ( g/mol ) | Cost per Mole (USD)*** |
| This compound | ~400 - 600 | Contact Supplier | 298.47 | Contact Supplier |
| Nonanoyl Chloride | ~250 - 400[1][2][3] | Contact Supplier | 176.68 | Contact Supplier |
| Nonanoic Acid | ~10 - 20[4] | Contact Supplier | 158.24 | Contact Supplier |
| Dicyclohexylcarbodiimide (DCC) | ~150 - 250[2] | Contact Supplier | 206.33 | Contact Supplier |
| 4-(Dimethylamino)pyridine (DMAP) | ~500 - 700[3][5][6] | Contact Supplier | 122.17 | Contact Supplier |
| Industrial Lipase | Varies widely | ~20 - 100+[7] | N/A | Varies |
*Based on publicly available catalog prices for gram to kilogram quantities and may not reflect industrial-scale pricing. **Bulk pricing is proprietary and requires direct inquiry with chemical suppliers. ***Cost per mole in a large-scale setting is a critical metric for economic evaluation and is dependent on negotiated bulk pricing.
Table 2: Performance and Process Comparison
| Parameter | This compound | Nonanoyl Chloride | Nonanoic Acid + Activator (e.g., DCC/DMAP) | Enzymatic Acylation |
| Reactivity | High | Very High | Moderate to High | High (Substrate Specific) |
| Typical Yields | Good to Excellent | Excellent | Good to Excellent | Excellent |
| Byproducts | Nonanoic acid | HCl | Dicyclohexylurea (DCU), DMAP salts | Water |
| Purification | Aqueous wash, distillation, crystallization[7][8] | Neutralization/wash, distillation, crystallization[7][9] | Filtration (to remove DCU), aqueous wash, chromatography[2] | Simple extraction, filtration |
| Safety Concerns | Corrosive, moisture-sensitive | Highly corrosive, lachrymator, reacts violently with water[9][10][11][12] | DCC is a potent allergen and sensitizer | Generally regarded as safe |
| Waste Stream | Organic acid | Acidic aqueous waste, potential for chlorinated organics | Solid urea (B33335) waste, organic solvent waste | Aqueous, biodegradable |
| Green Chemistry | Moderate | Poor | Poor to Moderate | Excellent |
Experimental Protocols: Methodologies for Acylation
While specific large-scale protocols are proprietary, the following outlines the general methodologies for each acylation approach based on established laboratory procedures and industrial practices.
Protocol 1: Acylation using this compound
-
Reaction Setup: A suitable reactor, equipped with mechanical stirring, temperature control, and an inert atmosphere (e.g., nitrogen), is charged with the substrate and an appropriate aprotic solvent (e.g., toluene, dichloromethane).
-
Reagent Addition: this compound (typically 1.0-1.2 equivalents) is added to the reactor, potentially in a controlled manner to manage any exotherm. A base (e.g., pyridine, triethylamine) may be added to neutralize the nonanoic acid byproduct.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC, GC) until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a basic aqueous solution to remove unreacted anhydride and the nonanoic acid byproduct. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation, crystallization, or chromatography.[7][8]
Protocol 2: Acylation using Nonanoyl Chloride
-
Reaction Setup: Similar to the anhydride protocol, the substrate and a dry, aprotic solvent are charged to a reactor under an inert atmosphere. A base (e.g., pyridine, triethylamine, or an inorganic base like potassium carbonate) is essential to neutralize the HCl generated.
-
Reagent Addition: Nonanoyl chloride (typically 1.0-1.1 equivalents) is added cautiously, often at a reduced temperature (e.g., 0-10 °C) to control the highly exothermic reaction.
-
Reaction Monitoring: Progress is monitored as described above.
-
Work-up and Purification: The reaction is quenched, and the resulting mixture is washed with water and/or a basic solution to remove salts and unreacted acid chloride. The organic layer is then processed as in Protocol 1 for product isolation and purification.[9]
Protocol 3: Acylation using Nonanoic Acid with DCC/DMAP Activation
-
Reaction Setup: The substrate, nonanoic acid (1.0-1.5 equivalents), and a catalytic amount of DMAP (0.05-0.2 equivalents) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a reactor.
-
Reagent Addition: A solution of DCC (1.0-1.2 equivalents) in the same solvent is added to the mixture, often at 0 °C.
-
Reaction Monitoring: The reaction is typically stirred at room temperature and monitored for completion.
-
Work-up and Purification: The major byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration. The filtrate is then subjected to aqueous washes to remove any remaining impurities before solvent removal and final purification of the product.[2]
Mandatory Visualizations
Acylation Workflow
Caption: A generalized workflow for a large-scale acylation reaction.
Decision Pathway for Acylating Agent Selection
Caption: A decision-making framework for selecting the appropriate nonanoylating agent.
Cost-Benefit Analysis
This compound
-
Benefits:
-
Moderate Reactivity: Offers a more controlled reaction compared to nonanoyl chloride, potentially reducing side reactions and improving selectivity.
-
Ease of Handling: While corrosive and moisture-sensitive, it is generally less hazardous to handle than the highly reactive and fuming nonanoyl chloride.
-
High Purity Products: Capable of producing high yields of acylated products with appropriate work-up.
-
-
Costs:
-
Reagent Cost: Typically more expensive than nonanoic acid and often nonanoyl chloride on a per-mole basis, especially at smaller scales.
-
Byproduct Formation: Generates one equivalent of nonanoic acid as a byproduct, which must be removed during purification, adding to solvent and processing costs.
-
Atom Economy: The atom economy is inherently lower than that of nonanoyl chloride due to the loss of the nonanoate (B1231133) leaving group.
-
Nonanoyl Chloride
-
Benefits:
-
High Reactivity: The most reactive of the common acylating agents, often leading to faster reaction times and high conversions.
-
Potentially Lower Cost: Can be more cost-effective than the corresponding anhydride, particularly at a large scale.
-
-
Costs:
-
Safety Hazards: Highly corrosive, a lachrymator, and reacts violently with water, requiring specialized handling procedures and equipment.[9][10][11][12]
-
Byproduct Management: Produces HCl as a byproduct, which is corrosive and requires neutralization, leading to salt formation and a potentially more complex aqueous waste stream.
-
Side Reactions: Its high reactivity can sometimes lead to undesired side reactions, particularly with sensitive substrates.
-
Nonanoic Acid with Activating Agents (e.g., DCC/DMAP)
-
Benefits:
-
Low-Cost Starting Material: Nonanoic acid is significantly cheaper than its anhydride or acyl chloride derivatives.[4]
-
Milder Reaction Conditions: The reaction can often be carried out under milder conditions.
-
-
Costs:
-
Cost of Activating Agents: Reagents like DCC and DMAP are expensive, which can offset the low cost of nonanoic acid, especially as they are used in stoichiometric or near-stoichiometric amounts.[2][3][5][6]
-
Byproduct Removal: The formation of a solid byproduct like DCU requires an additional filtration step, and its disposal needs to be managed.
-
Process Complexity: Adds an extra layer of complexity to the process due to the handling and removal of the activating agents and their byproducts.
-
Enzymatic Acylation
-
Benefits:
-
High Selectivity: Enzymes can offer exceptional regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods.[13][14]
-
Green Process: Reactions are typically run in environmentally benign solvents (including water in some cases) under mild conditions, generating minimal waste.[13][14]
-
Simplified Purification: The high selectivity often leads to cleaner reaction mixtures and simpler purification protocols.
-
-
Costs:
-
Enzyme Cost and Stability: The initial cost of industrial-grade lipases can be high, and their stability under operational conditions can be a concern, although immobilization can improve reusability.[13][15]
-
Reaction Rates: Enzymatic reactions can sometimes be slower than their chemical counterparts, potentially requiring longer batch times.
-
Substrate Scope: The applicability of a specific enzyme is often limited to a certain range of substrates.
-
Conclusion and Recommendations
The choice of using this compound in large-scale synthesis is a nuanced one, heavily dependent on the specific requirements of the chemical transformation and the economic constraints of the project.
-
This compound is a strong candidate when:
-
A controlled acylation is required for a sensitive substrate where the high reactivity of nonanoyl chloride could be detrimental.
-
The handling of highly hazardous nonanoyl chloride is a significant concern.
-
The cost of the anhydride is competitive with the combined cost of nonanoic acid and an activating agent, and the removal of the nonanoic acid byproduct is straightforward.
-
-
Alternatives should be strongly considered when:
-
Cost is the primary driver: In-situ activation of the significantly cheaper nonanoic acid may be more economical, provided the costs and challenges associated with the activating agents and their byproducts are manageable.
-
High reactivity is paramount: For robust substrates where rapid and complete conversion is the main goal, nonanoyl chloride is often the most efficient choice, assuming appropriate safety measures are in place.
-
High selectivity and green chemistry are key objectives: Enzymatic acylation, despite potential upfront costs and development time, offers unparalleled selectivity and a significantly improved environmental profile, making it an attractive option for high-value products, particularly in the pharmaceutical industry.
-
Ultimately, a thorough process development and cost analysis, including obtaining bulk pricing for all reagents and considering the total cost of ownership (including waste disposal and safety compliance), is essential for making an informed decision. For many applications, the balanced reactivity and handling profile of this compound makes it a valuable tool in the arsenal (B13267) of the process chemist, but a careful evaluation of the alternatives is always warranted.
References
- 1. 1122-58-3 Cas No. | 4-(Dimethylamino)pyridine | Apollo [store.apolloscientific.co.uk]
- 2. DCC 25 grams - DCC (N,N'-dicyclohexylcarbodiimide) - ProteoChem [proteochem.com]
- 3. alkalisci.com [alkalisci.com]
- 4. saltworkstech.com [saltworkstech.com]
- 5. 4-Dimethylaminopyridine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-Dimethylaminopyridine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. CAS 764-85-2: Nonanoyl chloride | CymitQuimica [cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. Nonanoyl chloride | C9H17ClO | CID 69819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Environmental Impact of Nonanoic Anhydride and Its Alternatives
For researchers, scientists, and drug development professionals utilizing acylation reagents, understanding the environmental footprint of these chemicals is increasingly critical for sustainable laboratory practices and chemical process design. This guide provides an objective comparison of the environmental impact of nonanoic anhydride (B1165640) and its alternatives, supported by available data and standardized experimental protocols.
Nonanoic anhydride, a reactive acylating agent, readily hydrolyzes in the presence of water to form nonanoic acid. Therefore, the primary environmental consideration for this compound in aquatic environments is the impact of its hydrolysis product. This guide will focus on comparing the environmental profiles of nonanoic acid (as the proxy for this compound's environmental fate), alongside alternatives such as caprylic (octanoic) anhydride and the widely used acetic anhydride.
Quantitative Environmental Impact Data
The following table summarizes key environmental data for nonanoic acid, caprylic acid (the hydrolysis product of caprylic anhydride), and acetic acid (the hydrolysis product of acetic anhydride).
| Parameter | Nonanoic Acid | Caprylic Acid | Acetic Acid | Test Guideline |
| Acute Toxicity to Fish (Oncorhynchus mykiss) | LC50 (96h): 91 mg/L | LC50 (96h): >110 mg/L | LC50 (96h): >100 mg/L | OECD 203 |
| Acute Toxicity to Aquatic Invertebrates (Daphnia magna) | EC50 (48h): 96 mg/L | EC50 (48h): 170 mg/L | EC50 (48h): >100 mg/L | OECD 202 |
| Toxicity to Algae (Pseudokirchneriella subcapitata) | ErC50 (72h): 25 mg/L | Data not readily available | EC50 (72h): >100 mg/L | OECD 201 |
| Ready Biodegradability | Readily biodegradable (68-75% in 28 days) | Readily biodegradable | Readily biodegradable | OECD 301B |
| Log Pow (Octanol-Water Partition Coefficient) | 3.4 | 3.05 | -0.17 | OECD 117 |
| GHS Hazard Statement (Aquatic) | H412: Harmful to aquatic life with long lasting effects[1] | H412: Harmful to aquatic life with long lasting effects[2][3] | Not classified as hazardous to the aquatic environment | - |
Discussion of Environmental Impact
This compound (via Nonanoic Acid): Nonanoic acid, a naturally occurring fatty acid, is considered to have a relatively benign environmental profile[4]. It is readily biodegradable, meaning it is quickly broken down by microorganisms in the environment, which limits its persistence[1][5]. However, it is classified as harmful to aquatic life with long-lasting effects, with toxicity observed in fish, daphnia, and algae at moderate concentrations[1]. Its higher Log Pow value indicates a greater potential for bioaccumulation compared to shorter-chain acids. The synthesis of nonanoic acid can be achieved through the ozonolysis of oleic acid, a process that can be relatively clean, especially when all byproducts are utilized[6][7].
Alternatives to this compound:
-
Caprylic (Octanoic) Anhydride (via Caprylic Acid): Similar to nonanoic acid, caprylic acid is a naturally occurring fatty acid that is readily biodegradable. Its aquatic toxicity appears to be slightly lower than that of nonanoic acid in some studies[8]. It also has a high Log Pow, suggesting some potential for bioaccumulation. Overall, its environmental impact profile is very similar to that of nonanoic acid.
-
Acetic Anhydride (via Acetic Acid): Acetic anhydride is a widely used, highly reactive acylating agent. It hydrolyzes rapidly to acetic acid. Acetic acid is readily biodegradable and has very low aquatic toxicity. However, acetic anhydride itself is a hazardous substance, being corrosive and flammable[5][9][10]. Its synthesis often involves processes that are not considered "green," and it is often a target for replacement with safer alternatives in chemical synthesis[11]. While its ultimate environmental fate (as acetic acid) is of low concern, the hazards associated with its production, handling, and reactivity make it a less environmentally friendly choice compared to fatty acid anhydrides when alternatives are viable.
-
Greener Acylation Strategies: Emerging green chemistry approaches aim to replace acid anhydrides altogether. These can include the direct use of carboxylic acids with non-toxic activating agents or enzymatic processes, which can significantly reduce waste and the use of hazardous materials[11][12].
Experimental Protocols
Below are summaries of the standardized OECD guidelines for assessing key environmental endpoints.
OECD 301B: Ready Biodegradability – CO₂ Evolution Test
This test evaluates the rate and degree of aerobic biodegradation of a chemical substance by microorganisms.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and aerated with CO₂-free air in a closed system for 28 days[10][13]. The amount of carbon dioxide produced from the microbial degradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO₂ production (ThCO₂), which is calculated from the molecular formula of the substance.
-
Apparatus: Aeration flasks, CO₂-free air supply, and a system to trap and quantify the evolved CO₂ (e.g., barium hydroxide (B78521) or sodium hydroxide traps followed by titration, or an infrared CO₂ analyzer)[13].
-
Procedure:
-
The test substance is added to the mineral medium in the test flasks to achieve a concentration typically between 10 and 20 mg of organic carbon per liter.
-
The flasks are inoculated with a small volume of a microbial inoculum.
-
Control flasks containing only the inoculum and the mineral medium, and reference flasks containing a readily biodegradable substance (like sodium benzoate), are run in parallel.
-
The flasks are incubated in the dark at a constant temperature (20-24°C) and aerated with CO₂-free air.
-
The CO₂ produced is trapped and measured at regular intervals over 28 days.
-
-
Interpretation: A substance is considered "readily biodegradable" if it reaches a biodegradation level of at least 60% of the ThCO₂ within a 10-day window during the 28-day test period.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test determines the concentration of a substance that causes immobilization of the freshwater crustacean Daphnia magna.
-
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours[4][14][15]. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel[14][15].
-
Apparatus: Glass test vessels, a temperature-controlled environment (20 ± 2°C) with a defined light-dark cycle, and a means to prepare a geometric series of test concentrations.
-
Procedure:
-
A series of at least five concentrations of the test substance is prepared in a suitable test medium. A control group with no test substance is also prepared.
-
A minimum of 20 daphnids, divided into at least four replicate groups, are used for each test concentration and the control[4].
-
The daphnids are exposed for 48 hours without feeding.
-
The number of immobilized daphnids in each vessel is counted at 24 and 48 hours.
-
-
Interpretation: The results are used to calculate the EC50 (Median Effective Concentration), which is the concentration estimated to cause immobilization in 50% of the daphnids after 48 hours of exposure[16].
Visualizing the Assessment Process
The following diagrams illustrate the logical flow of a comparative environmental impact assessment and the decision-making process for selecting a greener alternative.
Caption: Workflow for a comparative environmental impact assessment of acylation reagents.
Caption: Decision tree for selecting an environmentally preferable acylation reagent.
References
- 1. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. oecd.org [oecd.org]
- 5. Peer review of the pesticide risk assessment of the active substance pelargonic acid (nonanoic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ams.usda.gov [ams.usda.gov]
- 7. Ozonolysis - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. OECD 301B Sustainable Guide [smartsolve.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 15. fera.co.uk [fera.co.uk]
- 16. biotecnologiebt.it [biotecnologiebt.it]
Safety Operating Guide
Proper Disposal of Nonanoic Anhydride: A Guide for Laboratory Professionals
For Immediate Reference: In Case of Spill or Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Introduction
Nonanoic anhydride (B1165640) is a corrosive chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and to protect the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of nonanoic anhydride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks and comply with hazardous waste regulations.
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment are the first line of defense against the hazards of this compound. All personnel handling this chemical must be equipped with the following:
| PPE Category | Specifications and Use |
| Eye and Face Protection | Chemical splash goggles are mandatory. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Inspect gloves for any signs of degradation or perforation before each use. |
| Body Protection | A chemical-resistant lab coat is the minimum requirement. For larger quantities or significant spill risks, an impervious apron or a full chemical-resistant suit should be worn. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. For large spills or in areas with inadequate ventilation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
Disposal Procedures for Unused or Waste this compound
This compound must be disposed of as hazardous waste. Under no circumstances should it be poured down the drain or disposed of with general laboratory trash.
Step 1: Containerization and Labeling
-
Transfer the waste this compound into a designated, compatible, and properly sealed hazardous waste container. The container should be made of a material that will not react with the anhydride, such as glass or a suitable plastic.
-
Clearly label the container with the words "HAZARDOUS WASTE " and the full chemical name, "This compound ". Include the date of accumulation.
Step 2: Segregation and Storage
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, bases, and water.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
Step 3: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.
-
The recommended disposal methods are incineration in a licensed hazardous waste incinerator or chemical destruction at an approved facility .[1]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.
For Minor Spills (less than 100 mL) in a Fume Hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Neutralization (with extreme caution): Due to the exothermic reaction of anhydrides with bases, neutralization should be performed with care. Slowly and cautiously add a weak base like sodium bicarbonate (soda ash) to the absorbed material, avoiding excessive heat generation.
-
Collection: Once the reaction has ceased, carefully scoop the mixture into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For Major Spills (greater than 100 mL) or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Call for Assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do Not Attempt to Clean Up: A major spill requires specialized equipment and training. Await the arrival of trained emergency responders.
Hazardous Waste Classification
While specific regulations may vary, this compound is classified as a dangerous good for transport.[2] Due to its corrosive nature, it is likely to be classified as a corrosive hazardous waste . Under the Resource Conservation and Recovery Act (RCRA) in the United States, it would likely fall under the characteristic of corrosivity, with a waste code of D002 . However, it is imperative to consult your local, state, and federal regulations for accurate classification and disposal requirements.
Visual Guidance
To further clarify the procedures and hazards, the following diagrams are provided.
Caption: Decision tree for this compound disposal.
Caption: Hazard and response pathway for this compound.
References
Personal protective equipment for handling Nonanoic anhydride
Essential Safety and Handling Guide for Nonanoic Anhydride (B1165640)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Nonanoic anhydride. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[1][2] Understanding and implementing the following personal protective equipment (PPE) and handling protocols is mandatory for all personnel working with this substance.
Hazard Identification and Classification
| Hazard Class | GHS Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][2] |
|
| Corrosive to Metals | H290: May be corrosive to metals[1][2] |
|
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against the hazards of this compound. The following table summarizes the required PPE, and the subsequent sections provide detailed operational procedures.
Required Personal Protective Equipment
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[1][3] | To provide comprehensive protection against splashes and vapors that can cause severe eye damage. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, PVC).[4][5] | To prevent direct skin contact, which can result in severe burns. |
| Body | Chemical-resistant apron or coveralls over a lab coat.[4] | To protect against spills and splashes on clothing and skin. |
| Respiratory | Use in a well-ventilated area. A respirator may be required if vapors or aerosols are generated.[3][6] | To prevent irritation of the respiratory tract. |
| Feet | Closed-toe shoes. Safety footwear or gumboots for larger quantities.[4] | To protect feet from spills. |
Operational Plan: Handling this compound
This section outlines the procedural, step-by-step guidance for the safe handling of this compound from preparation to disposal.
Pre-Handling Preparations
-
Information Review: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[1][3][6][7][8]
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3][4]
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4][6]
-
PPE Donning: Put on all required PPE in the correct sequence. A detailed donning and doffing procedure is provided in the diagram below.
Handling Procedures
-
Containment: Handle this compound in a designated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing. Use appropriate tools and containers.
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][6][7] Do not eat, drink, or smoke in the work area.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination, following the procedure outlined in the diagram below.
-
Hand Washing: Wash hands again thoroughly after removing PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect waste this compound and any materials contaminated with it in a designated, properly labeled, and sealed container.
-
Container Integrity: Ensure the waste container is compatible with this compound and is stored in a cool, dry, and well-ventilated area.
-
Regulatory Compliance: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][3][6] Do not pour waste down the drain.[6]
-
Empty Containers: Decontaminate empty containers before disposal. They should be treated as hazardous waste until properly cleaned.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][3][8] Remove contact lenses if present and easy to do.[1][6][7] Seek immediate medical attention.[1][3][8]
-
Skin Contact: Immediately remove all contaminated clothing.[1][3][8] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][8] Seek immediate medical attention.[1][3][8]
-
Inhalation: Move the person to fresh air.[1][8][9] If breathing is difficult, give oxygen.[1][8][9] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[1][8] Seek immediate medical attention.[1][3][8]
-
Ingestion: Rinse mouth with water.[1][3][8] Do NOT induce vomiting.[1][3][8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[1][3][8]
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material.[4] Collect the spilled material and place it in a suitable container for disposal.[4]
Procedural Workflow for PPE Usage
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound 1680-36-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. PPE [growsafe.co.nz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemos.de [chemos.de]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. titanag.com.au [titanag.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
